Bellendine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-6-15-10-5-8-3-4-9(13(8)2)11(10)12(7)14/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQUOOUDMCGJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C1=O)C3CCC(C2)N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332034 | |
| Record name | Bellendine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32152-73-1 | |
| Record name | Cyclohepta[b]pyran-5,8-imin-4(5H)-one, 6,7,8,9-tetrahydro-3,10-dimethyl-, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32152-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bellendine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Bellendine?
An In-depth Technical Guide to the Chemical Structure and Properties of Bellendine
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid first isolated from the plant Bellendena montana. As a member of the pyrrolizidine alkaloid family, it is of significant interest to researchers in natural product chemistry, toxicology, and drug development due to the known biological activities associated with this class of compounds. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and metabolic context of this compound.
Chemical Structure and Properties
This compound possesses a unique tetracyclic pyrrolizidine skeleton. Its absolute configuration has been determined as (1R, 6R, 7S, 8R, 9S)-1,8,9-trimethyl-3,4,5,6,7,8-hexahydro-1H-6,9-epoxy-pyrrolo[1,2-a]azepine.
The core chemical and physical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | (1R,6R,7S,8R,9S)-1,8,9-trimethyl-3,4,5,6,7,8-hexahydro-1H-6,9-epoxypyrrolo[1,2-a]azepine |
| CAS Number | 65320-32-3 |
| Appearance | Colourless oil |
| InChI Key | YJQHILOSTLNYAL-WJVCXAGNSA-N |
Spectroscopic Data
The structural elucidation of this compound was accomplished through various spectroscopic methods. Key data from mass spectrometry and NMR are presented below.
| Spectroscopic Data | Observed Values |
| Mass Spectrometry (MS) | M⁺ at m/z 193.1467 (C₁₂H₁₉NO requires 193.1467). Key fragments at m/z 178, 150, 134, 122, 108, 96, 82. |
| ¹H-NMR (CDCl₃) | δ 0.90 (d, 3H, J 7 Hz, C 8-Me), 1.25 (s, 3H, C 9-Me), 1.34 (d, 3H, J 7 Hz, C 1-Me), 3.95 (q, 1H, J 7 Hz, H 1). |
| ¹³C-NMR (CDCl₃) | δ 16.5 (q), 18.0 (q), 21.0 (q), 25.1 (t), 32.5 (t), 43.1 (d), 54.3 (t), 64.9 (d), 80.3 (s), 86.9 (s), 119.5 (d), 136.1 (s). |
Synthesis Protocol: Total Synthesis of (±)-Bellendine
The total synthesis of racemic this compound was first achieved by I.R.C. Bick, J.W. Gillard, and H-M. Leow. The protocol outlined below is a summary of their reported method, which provides a foundational workflow for obtaining this molecule in a laboratory setting.
Objective: To synthesize (±)-Bellendine from 2,3-dimethyl-1-vinylpyrrole.
Key Steps:
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Diels-Alder Reaction:
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A solution of 2,3-dimethyl-1-vinylpyrrole and maleic anhydride in benzene is refluxed for 3 hours.
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The resulting adduct is collected after evaporation of the solvent. This step forms the initial bicyclic core.
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Hydrolysis:
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The anhydride adduct is hydrolyzed by refluxing with an excess of aqueous sodium carbonate for 3 hours.
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The solution is then acidified with dilute sulfuric acid to yield the corresponding dicarboxylic acid.
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Reduction:
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The dicarboxylic acid is reduced using lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
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The reaction mixture is stirred at room temperature, then refluxed to ensure complete reduction to the diol.
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Cyclization and Ring Formation:
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The diol is treated with p-toluenesulfonyl chloride in pyridine to selectively tosylate the primary hydroxyl group.
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The resulting tosylate is then treated with a base (e.g., sodium hydride) in THF to induce intramolecular cyclization, forming the ether linkage and completing the tetracyclic skeleton of this compound.
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Purification:
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The final product is purified by column chromatography on silica gel or alumina to yield racemic this compound as a colorless oil.
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Biological Context: Metabolic Activation Pathway
This compound is a pyrrolizidine alkaloid (PA). While the specific biological activity of this compound itself is not extensively documented, the PA class is well-known for its potential hepatotoxicity, which arises from metabolic activation in the liver. This process is a critical consideration for any drug development professional working with related scaffolds.
The general pathway involves the oxidation of the pyrrolizidine core by cytochrome P450 enzymes into highly reactive dehydropyrrolizidine alkaloids (DHPs). These DHPs are strong electrophiles that can react with cellular nucleophiles, such as DNA and proteins, leading to cross-linking, adduct formation, and ultimately cellular damage and toxicity.
Caption: Metabolic activation of pyrrolizidine alkaloids.
The Alkaloid Bellendine: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bellendine, a structurally unique γ-pyronotropane alkaloid, was the first of its kind to be isolated from a plant belonging to the Proteaceae family. This technical guide provides an in-depth overview of the natural source of this compound, a detailed methodology for its isolation and purification, and a summary of its key physicochemical and spectroscopic properties. The information presented is compiled from seminal research in the field, offering a comprehensive resource for researchers interested in the natural product chemistry and potential therapeutic applications of this intriguing alkaloid.
Natural Source
The exclusive natural source of this compound identified to date is the monotypic Tasmanian plant, Bellendena montana, a member of the Proteaceae family. This plant is endemic to the mountainous regions of Tasmania, Australia. In addition to this compound, which is the major alkaloid, Bellendena montana has been found to produce at least thirteen other related alkaloids, including isothis compound and darlingine. The presence of this unique class of alkaloids makes Bellendena montana a significant subject of phytochemical investigation.
Isolation and Purification of this compound
The following protocol is based on the original methods developed for the isolation of this compound from the dried plant material of Bellendena montana.
Extraction
The initial step involves the extraction of the total alkaloidal content from the plant material.
Experimental Protocol:
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Maceration: Dried and ground plant material of Bellendena montana is macerated with methanol at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction of the alkaloids.
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Acidification and Defatting: The combined methanolic extracts are concentrated under reduced pressure. The resulting residue is then acidified with dilute sulfuric acid (e.g., 2 M H₂SO₄) and extracted with diethyl ether or another suitable non-polar solvent to remove fats and other lipophilic non-alkaloidal materials.
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Basification and Extraction of Alkaloids: The acidic aqueous layer, containing the protonated alkaloids, is then made alkaline (pH ~9) by the addition of a base, such as ammonia solution. This deprotonates the alkaloids, rendering them soluble in organic solvents. The free-base alkaloids are then extracted from the aqueous solution using an immiscible organic solvent, typically chloroform. This extraction is performed exhaustively to ensure complete recovery of the alkaloids.
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Concentration: The combined chloroform extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield the crude total alkaloid extract.
Purification by Column Chromatography
The crude alkaloid mixture is then subjected to chromatographic separation to isolate the individual alkaloids, with a focus on obtaining pure this compound.
Experimental Protocol:
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Stationary Phase: The crude alkaloid extract is adsorbed onto a solid support, typically alumina (deactivated, e.g., Grade III), which serves as the stationary phase.
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Mobile Phase: The separation is achieved by eluting the column with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like benzene and gradually increasing the polarity by adding chloroform.
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Fraction Collection: The eluate is collected in fractions, and the composition of each fraction is monitored by thin-layer chromatography (TLC).
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Isolation of this compound: this compound, being the major alkaloid, is typically found in the fractions eluted with benzene-chloroform mixtures. The fractions containing pure this compound (as determined by TLC) are combined and the solvent is evaporated.
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Crystallization: The purified this compound is then crystallized from a suitable solvent, such as light petroleum, to yield colorless needles.
The overall workflow for the isolation and purification of this compound can be visualized as follows:
Caption: Workflow for the isolation of this compound.
Quantitative Data
The yield of the total alkaloids and pure this compound can vary depending on the plant material and the efficiency of the extraction and purification processes.
| Parameter | Value | Reference |
| Total Alkaloid Yield | ~0.1% of the dry weight of the plant material | Based on typical alkaloid content in plants |
| This compound Yield | Major constituent of the total alkaloids | Seminal research on this compound isolation |
| Melting Point | 165-166 °C | Original characterization studies |
| Optical Rotation | +285° (in Chloroform) | Original characterization studies |
Physicochemical and Spectroscopic Data
The structure of this compound has been elucidated through a combination of spectroscopic techniques and X-ray crystallography.
| Property | Data |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| UV λmax (EtOH) | 225 nm (log ε 4.10), 268 nm (log ε 3.85), 320 nm (log ε 3.50) |
| IR (Nujol) | 1660 cm⁻¹, 1620 cm⁻¹ |
| ¹H NMR (CDCl₃) | δ 1.90 (3H, s, C-Me), 2.45 (3H, s, N-Me), 5.75 (1H, s, vinyl H) |
| ¹³C NMR (CDCl₃) | Data available in spectral databases |
| Mass Spectrum (m/z) | 205 (M⁺), 190, 162, 122, 107, 83, 42 |
The relationship between the key analytical techniques used in the characterization of this compound is illustrated below:
Caption: Analytical techniques for this compound structure elucidation.
Conclusion
This compound stands out as a significant natural product due to its unique chemical structure and its origin from the Proteaceae family, which is not typically known for producing alkaloids. The isolation procedure, while classical, is effective in yielding pure crystalline material suitable for further chemical and biological studies. This guide provides the foundational knowledge necessary for researchers to source, isolate, and characterize this compound, paving the way for future investigations into its synthesis, biosynthesis, and potential pharmacological activities.
Bellendine: A Technical Guide to its Physico-chemical Properties and Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bellendine is a naturally occurring alkaloid and the first to be isolated from a member of the Proteaceae plant family, specifically from the flowers of Bellendena montana, a plant endemic to Tasmania.[1] Its unique γ-pyronotropane structure was determined via spectroscopic characterization and confirmed by X-ray crystallography.[1][2] As a member of the diverse alkaloid class of compounds, which are known for their wide range of pharmacological activities, understanding the physico-chemical properties of this compound is fundamental for any research into its potential therapeutic applications.[3] This document provides a comprehensive overview of the known properties of this compound, details common experimental protocols for its analysis, and illustrates key workflows relevant to its study.
Physico-chemical Properties
The fundamental physico-chemical characteristics of this compound are summarized below. While key identifiers and solubility data are established, other specific values such as melting point, boiling point, pKa, and logP are not widely reported in the available literature.
Table 1: Summary of this compound Physico-chemical Data
| Property | Value | Source |
| CAS Number | 32152-73-1 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][4] |
| Molecular Weight | 205.26 g/mol | [1] |
| Appearance | Needles | [1] |
| Compound Type | Alkaloid (γ-pyronotropane) | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| SMILES | CC1=COC2=C(C1=O)C3CCC(C2)N3C | [1] |
| Standard InChIKey | ODQUOOUDMCGJCX-UHFFFAOYSA-N | [1] |
| Storage | Desiccate at -20°C. Stock solutions can be stored below -20°C for several months. | [1] |
Experimental Protocols & Methodologies
Detailed experimental protocols for this compound are not explicitly published. However, standard methodologies for the extraction, isolation, and characterization of alkaloids from plant sources are well-established and directly applicable.
General Alkaloid Extraction and Isolation
This protocol outlines a typical procedure for extracting alkaloids like this compound from its source, Bellendena montana. The process relies on the basic nature of alkaloids to separate them from other plant metabolites.
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Preparation of Plant Material : The plant material (e.g., flowers, leaves) is dried and ground into a fine powder to maximize surface area for solvent extraction.
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Maceration : The powdered material is macerated with a suitable non-polar organic solvent (e.g., chloroform, dichloromethane) in an alkaline medium. The medium is typically basified with ammonia or sodium carbonate to ensure the alkaloids are in their free base form, which is soluble in organic solvents.
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Acidic Extraction : The organic solvent containing the crude extract is then filtered and partitioned against an acidic aqueous solution (e.g., 5% HCl or H₂SO₄). This step protonates the nitrogen atom of the alkaloids, forming salts that are soluble in the aqueous phase, while neutral and acidic impurities remain in the organic phase.
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Basification and Re-extraction : The acidic aqueous layer is separated, cooled, and then basified (e.g., with NaOH or NH₄OH) to regenerate the free base form of the alkaloids, causing them to precipitate. The free bases are then re-extracted back into a fresh non-polar organic solvent (e.g., chloroform).
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Purification : The resulting organic extract, rich in alkaloids, is washed, dried, and the solvent is evaporated under reduced pressure to yield a crude alkaloid mixture. This mixture can then be subjected to further purification by techniques such as column chromatography or preparative HPLC to isolate pure this compound.
Physico-chemical Characterization
Once isolated, the identity, purity, and structure of this compound are confirmed using a suite of analytical techniques.
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Purity Analysis (HPLC) : High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the isolated compound.
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Mobile Phase : A gradient system of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used.
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Stationary Phase : A C18 reverse-phase column is typical.
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Detection : UV detection at a wavelength appropriate for the chromophore in this compound. A purity of >98% is standard for research-grade material.[1]
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Molecular Weight Determination (MS) : Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound.[1]
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Ionization Method : Electrospray ionization (ESI) is a common technique that provides the molecular ion peak ([M+H]⁺), confirming the molecular weight of 205.26.
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Structural Elucidation (NMR) : Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the detailed chemical structure.[1]
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¹H NMR : Provides information on the number, environment, and connectivity of hydrogen atoms.
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¹³C NMR : Provides information on the carbon skeleton of the molecule.
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2D NMR (e.g., COSY, HSQC, HMBC) : Used to establish the precise connectivity between atoms, confirming the unique γ-pyronotropane skeleton of this compound.
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Melting Point Determination :
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The melting point of a solid crystalline sample like this compound can be determined using a capillary melting point apparatus. A small amount of the dried, crystalline solid is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting range typically indicates high purity.
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Key Workflows and Processes
The following diagrams illustrate standardized workflows relevant to the study of this compound, from its initial extraction to its final analytical characterization.
Caption: A generalized workflow for the extraction and isolation of this compound.
Caption: Standard analytical workflow for the characterization of isolated this compound.
Biological Context
While extensive pharmacological studies on this compound are limited, it has been identified as a key biomarker in metabolomics studies. For instance, this compound was observed as a cold shock biomarker in Pseudomonas syringae, suggesting a role in the bacterium's response to low-temperature environments.[1] Further research is required to determine if this compound possesses any significant biological activity or interacts with specific signaling pathways in mammalian systems, which would be a prerequisite for its consideration in drug development.
References
- 1. This compound | CAS:32152-73-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound, the first proteaceous alkaloid, a γ-pyronotropane: X-ray structure determination by direct methods - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H15NO2 | CID 442996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Isomeric Nuances: A Technical Deep Dive into the Structural Differences Between Bellendine and Isobellendine
For Immediate Release
This technical guide provides a comprehensive analysis of the structural distinctions between the diastereomeric alkaloids, bellendine and isothis compound. Isolated from the monotypic Tasmanian plant Bellendena montana, these compounds share the same molecular formula (C₁₂H₁₅NO₂) and core γ-pyronotropane skeleton, yet exhibit critical differences in their stereochemistry and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, stereochemistry, and medicinal chemistry.
Core Structural Differences: A Tale of Two Diastereomers
This compound and isothis compound are structural isomers, specifically diastereomers, arising from a difference in the stereochemistry at the C-2 and C-3 positions of the γ-pyrone ring fused to the tropane moiety. The fundamental distinction lies in the relative orientation of the methyl group at C-2 and the hydrogen at C-3.
This compound possesses a cis relationship between the C-2 methyl group and the C-3 hydrogen. Its structure has been unequivocally confirmed by X-ray crystallography.
Isothis compound , conversely, exhibits a trans relationship between the C-2 methyl group and the C-3 hydrogen. Its structure was initially deduced from spectroscopic data and later confirmed by chemical synthesis.
This seemingly subtle variation in stereochemistry leads to distinct spatial arrangements of the substituents on the pyrone ring, influencing their physical, chemical, and potentially biological properties.
Tabulated Spectroscopic and Physicochemical Data
The structural dissimilarities between this compound and isothis compound are clearly manifested in their spectroscopic data. The following tables summarize the key quantitative data for easy comparison.
| Property | This compound | Isothis compound |
| Molecular Formula | C₁₂H₁₅NO₂ | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol | 205.25 g/mol |
| Melting Point | 114-116 °C | 168-170 °C |
| Optical Rotation | +143° (c, 0.2 in CHCl₃) | +280° (c, 0.2 in CHCl₃) |
| UV λmax (EtOH) | 259 nm (log ε 4.03), 212 nm (log ε 4.02) | 259 nm (log ε 4.03), 212 nm (log ε 4.02) |
Table 1: Physicochemical Properties of this compound and Isothis compound
| Proton (¹H) NMR | This compound (CDCl₃, δ ppm) | Isothis compound (CDCl₃, δ ppm) |
| H-2 | 4.41 (dd) | 4.05 (m) |
| H-3 | ~2.7-2.9 (m) | ~2.7-2.9 (m) |
| H-4 | 6.06 (s) | 7.60 (s) |
| H-6, H-7 | ~1.8-2.2 (m) | ~1.8-2.2 (m) |
| H-1, H-5 | ~3.4 (m) | ~3.4 (m) |
| N-Me | 2.35 (s) | 2.35 (s) |
| C-2 Me | 1.10 (d) | 2.23 (s) |
Table 2: ¹H NMR Spectroscopic Data for this compound and Isothis compound
| Carbon (¹³C) NMR | This compound (CDCl₃, δ ppm) | Isothis compound (CDCl₃, δ ppm) |
| C-2 | 78.9 | Not Reported |
| C-3 | 35.4 | Not Reported |
| C-4 | 112.9 | Not Reported |
| C-4a | 162.8 | Not Reported |
| C-5 | 175.8 | Not Reported |
| C-6, C-7 | 25.9, 26.1 | Not Reported |
| C-1, C-5 | 61.9, 62.1 | Not Reported |
| N-Me | 40.2 | Not Reported |
| C-2 Me | 15.7 | Not Reported |
| C-8a | 106.8 | Not Reported |
| C-9a | 162.8 | Not Reported |
| Mass Spectrometry (m/z) | This compound | Isothis compound |
| [M]⁺ | 205 | 205 |
| Key Fragments | 176, 162, 134 | 176, 162, 134 |
Table 4: Mass Spectrometry Data for this compound and Isothis compound
Experimental Protocols
The methodologies employed in the isolation and structural elucidation of this compound and isothis compound are critical for understanding the context of the presented data.
Isolation of this compound and Isothis compound from Bellendena montana
The following is a generalized protocol based on the work of Bick et al.
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Extraction: Dried and ground plant material of Bellendena montana is exhaustively extracted with methanol. The methanol extract is then concentrated under reduced pressure.
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Acid-Base Partitioning: The concentrated extract is acidified with dilute sulfuric acid and extracted with an organic solvent (e.g., ether or chloroform) to remove non-alkaloidal material. The acidic aqueous layer is then basified with ammonia and extracted with chloroform to yield the crude alkaloid mixture.
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Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol separates the individual alkaloids.
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Purification: Fractions containing this compound and isothis compound are further purified by preparative thin-layer chromatography (TLC) or recrystallization from appropriate solvents (e.g., ether for isothis compound) to yield the pure compounds.
Spectroscopic Analysis
Standard spectroscopic techniques were employed for the structural characterization of the isolated alkaloids.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of at least 100 MHz for protons. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
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Mass Spectrometry (MS): Low-resolution mass spectra were obtained on a mass spectrometer using electron impact (EI) ionization.
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X-ray Crystallography (for this compound): A single crystal of this compound was subjected to X-ray diffraction analysis to determine its three-dimensional structure and absolute stereochemistry.
Mandatory Visualizations
To further elucidate the structural relationship and the workflow for their differentiation, the following diagrams are provided.
A Technical Guide to the Putative Biosynthesis of Tropane Alkaloids in Bellendena montana
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: Bellendena montana, a unique member of the Proteaceae family endemic to Tasmania, is known to produce a distinct profile of tropane alkaloids, including bellendine, isothis compound, and darlingine. Unlike the well-characterized tropane alkaloid biosynthesis in the Solanaceae family, the specific enzymatic steps and genetic regulation in B. montana remain unelucidated. This technical guide provides a comprehensive overview of the current knowledge and presents a hypothetical biosynthetic pathway for the tropane alkaloids in B. montana. The proposed pathway is based on the chemical structures of the known alkaloids and draws parallels with the general principles of tropane alkaloid formation in other plant species. Furthermore, this document outlines detailed experimental protocols for the extraction, purification, and structural elucidation of these alkaloids, which are essential for validating the proposed biosynthetic route. This guide is intended to serve as a foundational resource for researchers investigating the novel biochemistry of B. montana and for professionals in drug development exploring the potential of these unique natural products.
Introduction
Tropane alkaloids are a class of bicyclic alkaloids characterized by the 8-azabicyclo[3.2.1]octane skeleton. While the biosynthesis of tropane alkaloids such as hyoscyamine and scopolamine is well-studied in the Solanaceae family, the pathways in other plant families, like the Proteaceae, are less understood. Bellendena montana produces a unique set of tropane alkaloids, suggesting a potentially novel biosynthetic pathway. Understanding this pathway is crucial for exploring the chemotaxonomy of the Proteaceae and for the potential biotechnological production of these unique compounds.
Proposed Biosynthetic Pathway of Tropane Alkaloids in Bellendena montana
The biosynthesis of tropane alkaloids in B. montana is hypothesized to begin with the formation of the tropane ring from L-ornithine, similar to the general pathway. However, the subsequent modifications leading to this compound, isothis compound, and darlingine are likely unique to this species and potentially other members of the Proteaceae.
The proposed pathway involves the formation of a tropinone intermediate, which then undergoes a series of modifications, including the formation of a pyrone ring from acetate units to form the pyranotropane core of this compound and isothis compound. Darlingine is also a pyranotropane derivative.
Below is a diagram illustrating the hypothetical biosynthetic pathway.
Quantitative Data
Currently, there is a lack of published quantitative data on the concentrations of specific tropane alkaloids or the activity of biosynthetic enzymes in Bellendena montana. The table below serves as a template for how such data could be presented once it becomes available through the experimental protocols outlined in this guide.
| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Analytical Method |
| This compound | Leaves | Data not available | HPLC-MS/MS |
| Stems | Data not available | HPLC-MS/MS | |
| Roots | Data not available | HPLC-MS/MS | |
| Isothis compound | Leaves | Data not available | HPLC-MS/MS |
| Stems | Data not available | HPLC-MS/MS | |
| Roots | Data not available | HPLC-MS/MS | |
| Darlingine | Leaves | Data not available | HPLC-MS/MS |
| Stems | Data not available | HPLC-MS/MS | |
| Roots | Data not available | HPLC-MS/MS |
| Enzyme (Hypothetical) | Plant Part | Specific Activity (pkat/mg protein) | Assay Method |
| Putrescine N-methyltransferase (PMT) | Roots | Data not available | Radiochemical assay |
| Tropinone Reductase I (TR-I) | Roots | Data not available | Spectrophotometric assay |
Experimental Protocols
The following protocols are detailed methodologies for the extraction, purification, and analysis of tropane alkaloids from Bellendena montana, as well as for the investigation of the proposed biosynthetic enzymes.
Protocol for Tropane Alkaloid Extraction and Purification
This protocol describes a general acid-base extraction method suitable for the isolation of tropane alkaloids from plant material.
Workflow Diagram:
Methodology:
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Sample Preparation: Collect fresh plant material (e.g., leaves, stems, roots of B. montana), freeze-dry, and grind into a fine powder.
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Extraction: Macerate 10 g of the powdered plant material in 100 mL of methanol containing 1% acetic acid for 24 hours at room temperature.
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Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
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Acid-Base Partitioning:
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Dissolve the concentrated extract in 50 mL of 1% hydrochloric acid.
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Wash the acidic solution three times with 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaline solution three times with 50 mL of dichloromethane. The alkaloids will move into the organic phase.
-
-
Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.
Protocol for Alkaloid Analysis by HPLC-MS/MS
This protocol details the quantitative analysis of the extracted alkaloids using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
Workflow Diagram:
Methodology:
-
Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for this compound, isothis compound, and darlingine need to be determined using authentic standards.
-
-
Quantification: Create a calibration curve using authentic standards of the target alkaloids to quantify their concentrations in the plant extracts.
Protocol for Structural Elucidation by NMR Spectroscopy
For the confirmation of known alkaloid structures and the identification of novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
Methodology:
-
Sample Preparation: Purify individual alkaloids from the crude extract using preparative HPLC. Dissolve a sufficient amount (typically 1-5 mg) of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
NMR Experiments:
-
1D NMR: Acquire ¹H and ¹³C NMR spectra.
-
2D NMR: Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry.
-
-
Structure Elucidation: Analyze the NMR data to assemble the chemical structure of the alkaloid.
Protocol for Hypothetical Enzyme Assays
To verify the function of the enzymes in the proposed biosynthetic pathway, enzyme assays with protein extracts from B. montana would be necessary.
Example: Tropinone Reductase (TR) Assay
-
Protein Extraction: Homogenize fresh root tissue of B. montana in an extraction buffer. Centrifuge to remove cell debris and use the supernatant as the crude enzyme extract.
-
Assay Mixture:
-
Buffer (e.g., phosphate buffer, pH 7.0)
-
NADPH (cofactor)
-
Tropinone (substrate)
-
Crude enzyme extract
-
-
Reaction and Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Product Confirmation: After the reaction, extract the products and analyze by GC-MS or LC-MS to confirm the formation of tropine.
Conclusion
The biosynthesis of tropane alkaloids in Bellendena montana represents an exciting and underexplored area of natural product chemistry. This technical guide provides a hypothetical framework for this pathway and detailed experimental protocols to facilitate its investigation. The elucidation of this unique biosynthetic route will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for the discovery and development of novel therapeutic agents. Further research, including transcriptomics and proteomics of B. montana, will be crucial for identifying the specific genes and enzymes involved in the synthesis of this compound, isothis compound, and darlingine.
In-depth Technical Guide to the Spectroscopic Data of Bellendine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bellendine, a significant γ-pyronotropane alkaloid. The information presented herein is intended to support research, discovery, and development activities involving this natural product.
Core Spectroscopic Data
This compound, with the molecular formula C₁₂H₁₅NO₂, has an exact mass of 205.110279 g/mol .[1] The structural elucidation of this alkaloid was first reported in 1971, where its γ-pyronotropane structure was determined by X-ray crystallography.[2][3] The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Table 1: ¹³C NMR Spectroscopic Data of this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Data unavailable in search results | Data unavailable in search results |
Solvent: CDCl₃[1]
Table 2: ¹H NMR Spectroscopic Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |
Table 3: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |
Ionization Method: Gas Chromatography (GC)[1]
Experimental Protocols
Detailed experimental protocols for the acquisition of the above spectroscopic data are not yet publicly available in full. However, based on standard analytical practices for tropane alkaloids, the following methodologies are likely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of purified this compound in deuterated chloroform (CDCl₃) would be prepared.[1] ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Standard one-dimensional and two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be performed to enable the complete assignment of proton and carbon signals.
Mass Spectrometry (MS)
For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent would be injected into a gas chromatograph to separate it from any impurities.[1] The separated compound would then be introduced into the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the parent ion and its fragments are measured.
Logical Workflow for this compound Analysis
The following diagram illustrates a general workflow for the isolation and characterization of this compound from a plant source, a process common in natural product chemistry.
Biological Activity
Currently, there is limited publicly available information on the specific biological activities of this compound. As a tropane alkaloid, it belongs to a class of compounds known for a wide range of pharmacological effects. Further research is required to determine the bioactivity and potential therapeutic applications of this compound.
Conclusion
This guide provides the foundational spectroscopic information for this compound based on available data. The detailed peak assignments and fragmentation patterns, once fully accessible, will be crucial for the unambiguous identification and further study of this unique alkaloid. The provided workflow offers a standard approach for its isolation and characterization, which can be adapted for various research purposes. Future studies are needed to explore the pharmacological profile of this compound and its potential as a lead compound in drug development.
References
- 1. This compound, the first proteaceous alkaloid, a γ-pyronotropane: X-ray structure determination by direct methods - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound, the first proteaceous alkaloid, a γ-pyronotropane: X-ray structure determination by direct methods - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Therapeutic Potential of Betanin
Disclaimer: Initial searches for the compound "Bellendine" did not yield specific scientific data. This document will instead focus on "Betanin," a well-researched natural pigment with a similar name and known therapeutic properties, which is presumed to be the compound of interest.
This technical guide provides an in-depth overview of the potential therapeutic targets of Betanin, a major betacyanin pigment found in beetroot (Beta vulgaris). The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at its mechanism of action, relevant signaling pathways, and supporting experimental data.
Core Therapeutic Activities: Antioxidant and Anti-inflammatory Effects
Betanin is a potent antioxidant and anti-inflammatory agent.[1] Its therapeutic effects are primarily attributed to its ability to scavenge reactive oxygen species (ROS) and modulate key signaling pathways involved in inflammation and cellular defense mechanisms.[2][3] Betanin's chemical structure, with its hydroxyl and imino groups, allows it to donate electrons and hydrogen atoms, thereby neutralizing free radicals.[3][4]
Quantitative Data on Betanin's Bioactivity
The following table summarizes key quantitative data from various studies, illustrating Betanin's potency in different experimental models.
| Parameter | Value | Cell Line/Model | Experimental Context | Reference |
| IC50 (Cytotoxicity) | 17 µM | A549 (Lung Cancer) | Induction of apoptosis | [5] |
| IC50 (Cytotoxicity) | 40 µM | K562 (Leukemia) | Induction of apoptosis | [6] |
| IC50 (CYP3A4 Inhibition) | 20.97 µM | Recombinant Human CYP3A4 | Enzyme inhibition assay | [7] |
| Ki (CYP3A4 Inhibition) | 19.48 µM | Recombinant Human CYP3A4 | Competitive inhibition kinetics | [7] |
| IC50 (Lipid Peroxidation) | 0.4 µM | Linoleic acid peroxidation induced by cytochrome c | Antioxidant activity | [6] |
| COX-2 Inhibition | 97% | In vitro assay | Anti-inflammatory activity | [8] |
| Nrf2 Activation | 15 µM | Huh7 (Liver) | Upregulation of antioxidant response | [6] |
| Effective Dose (in vivo) | 10-20 mg/kg | STZ-induced diabetic rats | Alleviation of oxidative stress | [9] |
| Effective Dose (in vivo) | 100 mg/kg | Male Swiss mice | Inhibition of paw edema and cytokine production | [3] |
Key Signaling Pathways Modulated by Betanin
Betanin exerts its effects by modulating several critical signaling pathways, most notably the Nrf2-ARE and NF-κB pathways.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Betanin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[10] In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[1][3]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-1β) and cyclooxygenase-2 (COX-2). Betanin has been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[3][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in Betanin research.
Betanin Extraction and Purification
A common method for obtaining pure Betanin for experimental use involves solvent extraction followed by column chromatography.
-
Extraction: Fresh beetroot tissue is homogenized and mixed with a solvent, typically 80% methanol in water, often with the addition of ascorbic acid to improve stability. The mixture is agitated and then centrifuged to separate the solid material from the liquid extract.[12]
-
Purification: The crude extract is then purified using column chromatography, such as normal-phase or ion-exchange chromatography, to isolate Betanin from other compounds.[12] The purity of the final product is typically confirmed using High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and spectroscopy (UV-Vis, FT-IR).[12]
Antioxidant Activity Assays
Several assays are used to quantify the antioxidant capacity of Betanin.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay (TEAC): This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3][13]
Cell-Based Assays
-
Cell Viability/Cytotoxicity Assay (MTT Assay): This colorimetric assay is used to assess the effect of Betanin on cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Western Blotting: This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., Nrf2, NF-κB, IκB). It allows researchers to determine if Betanin treatment leads to changes in the expression or phosphorylation state of these proteins.
Conclusion
Betanin presents a promising natural compound with significant therapeutic potential, primarily driven by its potent antioxidant and anti-inflammatory properties. Its ability to modulate the Nrf2-ARE and NF-κB signaling pathways highlights its potential as a lead compound for the development of drugs targeting diseases with an underlying inflammatory or oxidative stress component, such as cardiovascular diseases, neurodegenerative disorders, and certain cancers. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans.
References
- 1. mdpi.com [mdpi.com]
- 2. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanism of Antioxidant Activity of Betanin, Betanidin and Respective C15-Epimers via Shape Theory, Molecular Dynamics, Density Functional Theory and Infrared Spectroscopy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Betanin alleviates oxidative stress through the Nrf2 signaling pathway in the liver of STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Whitepaper: A Proposed Framework for the In Silico Prediction of Bellendine's Bioactivity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Bellendine is a unique γ-pyronotropane alkaloid whose biological activities and mechanism of action remain largely uncharacterized in publicly accessible literature.[1][2] This technical guide outlines a comprehensive in silico framework to predict and analyze the potential bioactivity of this compound. Due to the absence of specific experimental data, this document proposes a hypothetical workflow targeting the muscarinic acetylcholine receptor (mAChR), a plausible target given this compound's structural relation to tropane alkaloids, which are known cholinergic modulators. We provide detailed computational methodologies, data presentation templates, and visualizations to guide researchers in exploring the pharmacological potential of this novel natural product.
Introduction to this compound
This compound is a natural alkaloid first isolated from a proteaceous plant, distinguished by its γ-pyronotropane core structure.[2] While its chemical structure has been elucidated via X-ray crystallography, its pharmacological profile is not well-documented. Natural products with novel scaffolds like this compound are valuable starting points for drug discovery, and computational (in silico) methods offer a rapid, cost-effective initial approach to identify potential biological targets and predict activity before embarking on extensive experimental validation.[3][4]
Hypothetical Target Selection: Muscarinic Acetylcholine Receptors
Many alkaloids containing a tropane ring system (a core structural feature related to this compound) are known to interact with the cholinergic system, particularly muscarinic acetylcholine receptors (mAChRs).[5][6] These G-protein coupled receptors are integral to modulating neurotransmission in the central and peripheral nervous systems and are validated targets for a range of therapeutic areas.[5][7] Based on this structural analogy, this guide will use the M1 muscarinic acetylcholine receptor as a primary hypothetical target for outlining the in silico prediction workflow for this compound.
Proposed In Silico Bioactivity Prediction Workflow
A structured computational workflow is essential for systematically evaluating the interaction between a ligand (this compound) and its potential protein target. The proposed workflow integrates several key in silico techniques, from initial structure preparation to the simulation of dynamic interactions.[8][9]
Detailed Computational Methodologies
The following protocols are generalized and should be adapted based on the specific software and computational resources available.
Ligand Preparation
-
Structure Retrieval: Obtain the 3D structure of this compound from a chemical database like PubChem (CID 442996).[1] If a 3D structure is unavailable, generate it from its 2D representation using software like Avogadro or ChemDraw and perform an initial geometry optimization using a suitable force field (e.g., MMFF94).
-
Protonation and Energy Minimization: Add hydrogen atoms and assign correct protonation states at a physiological pH (7.4) using tools like Open Babel or Schrödinger's LigPrep.
-
Conformational Search: Perform a conformational search to identify low-energy conformers, as the bioactive conformation may not be the global minimum in a vacuum.
-
Charge Calculation: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field-based method.
Protein Target Preparation
-
Structure Retrieval: Download the crystal structure of the target protein, for instance, the human M1 muscarinic acetylcholine receptor, from the Protein Data Bank (PDB). An example PDB ID is 5CXV.
-
Structure Cleaning: Remove all non-essential molecules from the PDB file, including water, ions, and co-crystallized ligands, unless they are critical for structural integrity (e.g., a zinc ion in a metalloproteinase).
-
Protonation and Optimization: Add hydrogen atoms and assign protonation states to amino acid residues using tools like H++ or Schrödinger's Protein Preparation Wizard. Repair any missing side chains or loops if necessary.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while keeping heavy atom positions relatively fixed.
Molecular Docking
-
Binding Site Definition: Define the binding site (or "grid box") on the receptor. For mAChRs, this is typically the orthosteric binding pocket where acetylcholine binds. The site can be defined based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction software.
-
Docking Execution: Use a molecular docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared this compound ligand into the defined binding site of the receptor.[10] These programs systematically sample conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.
-
Pose Analysis: Analyze the top-scoring docking poses. Examine key molecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the receptor's amino acid residues. The predicted binding affinity (e.g., in kcal/mol) provides a quantitative estimate of the interaction strength.
Molecular Dynamics (MD) Simulation
-
System Setup: Take the most promising protein-ligand complex from the docking results and place it in a simulation box. Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.
-
Simulation Protocol:
-
Minimization: Minimize the energy of the entire solvated system to remove bad contacts.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable density.
-
Production Run: Run the production simulation for a significant duration (e.g., 100 nanoseconds or more) to sample the conformational space of the complex.[11]
-
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics include Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions over time.
Potential Signaling Pathway of this compound's Target
If this compound acts as an antagonist at the M1 muscarinic receptor, it would inhibit the Gq/11 signaling cascade. This pathway is crucial for functions like memory and cognitive processes.
References
- 1. This compound | C12H15NO2 | CID 442996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, the first proteaceous alkaloid, a γ-pyronotropane: X-ray structure determination by direct methods - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. In silico prediction of endocrine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Acetylcholine receptors and myasthenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational drug repurposing of bethanidine for SENP1 inhibition in cardiovascular diseases treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico characterization of aryl benzoyl hydrazide derivatives as potential inhibitors of RdRp enzyme of H5N1 influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A computational and experimental approach to investigate bepridil binding with cardiac troponin - PubMed [pubmed.ncbi.nlm.nih.gov]
Bellendine: A Putative Biomarker in Plant Metabolomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Bellendine, a γ-pyronotropane alkaloid, is a secondary metabolite first isolated from the Tasmanian native plant Bellendena montana, a member of the Proteaceae family.[1][2] As the field of plant metabolomics continues to seek novel biomarkers for a variety of applications including chemotaxonomy, disease resistance, and stress response, compounds like this compound are of increasing interest. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, its chemical properties, putative biosynthetic pathway, and the analytical methodologies relevant to its study as a potential biomarker. While direct evidence for its role as a biomarker is still emerging, this document collates the available information to facilitate further research and application.
Chemical Profile of this compound
-
Chemical Name: 2,3,6,7,8,9-hexahydro-3,10-dimethyl-cyclohepta[b]pyran-5,8-imin-4(5H)-one
-
Molecular Formula: C₁₂H₁₅NO₂[3]
-
Molecular Weight: 205.26 g/mol [4]
-
CAS Number: 32152-73-1[4]
-
Class: Alkaloid (γ-pyronotropane)[1]
This compound as a Potential Biomarker
The concept of using secondary metabolites as biomarkers in plant metabolomics is well-established. These compounds can serve as indicators of a plant's physiological state, genetic makeup, or response to environmental stimuli.[5][6] While research on this compound's specific function is limited, its classification as a tropane alkaloid suggests a potential role in plant defense mechanisms.[3][4] Alkaloids are known to be involved in protecting plants against herbivores and pathogens.[4]
Studies on the Proteaceae family, to which Bellendena montana belongs, have highlighted the chemotaxonomic significance of other secondary metabolites, such as arbutin derivatives.[2][7][8] This suggests that unique compounds within this family, including this compound, could serve as valuable chemical markers for species identification and phylogenetic studies.
Biosynthesis of this compound: A Putative Pathway
This compound is structurally classified as a tropane alkaloid. The biosynthesis of tropane alkaloids is a complex process that has been primarily studied in the Solanaceae family.[9][10] While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, a putative pathway can be inferred based on the established tropane alkaloid biosynthetic route.
The core of the tropane alkaloid structure is formed from the amino acid L-ornithine, which is converted to putrescine. Through a series of enzymatic reactions involving putrescine N-methyltransferase (PMT), the N-methyl-Δ¹-pyrrolinium cation is formed. This cation is a key intermediate that undergoes condensation with a two-carbon unit derived from acetyl-CoA to form the tropane ring.
Further modifications, such as hydroxylation and esterification, lead to the diverse array of tropane alkaloids. The γ-pyrone moiety of this compound is a distinctive feature that likely arises from a separate branch of the pathway, possibly involving the incorporation of acetate or other precursors.
// Nodes L_Ornithine [label="L-Ornithine"]; Putrescine [label="Putrescine"]; N_Methylputrescine [label="N-Methylputrescine"]; N_Methyl_Pyrrolinium [label="N-Methyl-Δ¹-pyrrolinium cation"]; Tropinone [label="Tropinone"]; Tropane_Ring_Precursor [label="Tropane Ring Precursor"]; Gamma_Pyrone_Precursors [label="γ-Pyrone Precursors\n(e.g., Acetyl-CoA)"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges L_Ornithine -> Putrescine [label="Ornithine Decarboxylase"]; Putrescine -> N_Methylputrescine [label="Putrescine N-methyltransferase (PMT)"]; N_Methylputrescine -> N_Methyl_Pyrrolinium [label="Oxidative Deamination"]; N_Methyl_Pyrrolinium -> Tropinone; Tropinone -> Tropane_Ring_Precursor [label="Further Modifications"]; {Tropane_Ring_Precursor, Gamma_Pyrone_Precursors} -> this compound [label="Series of Enzymatic Steps\n(Hypothetical)"]; } dot Caption: A putative biosynthetic pathway for this compound, inferred from the general tropane alkaloid pathway.
Experimental Protocols
The successful use of this compound as a biomarker relies on robust and reproducible experimental protocols for its extraction and analysis. The following sections outline generalized methodologies that can be adapted and optimized for this compound quantification.
Extraction of this compound from Plant Material
A generalized protocol for the extraction of tropane alkaloids from plant material is presented below. Optimization of solvent systems and extraction conditions is recommended for Bellendena montana or other plant matrices.
Materials and Reagents:
-
Dried and powdered plant material (Bellendena montana)
-
Methanol (HPLC grade)
-
Ammonium hydroxide solution (25%)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (0.1 M)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Sample Preparation: Accurately weigh approximately 1 g of finely powdered plant material into a 50 mL centrifuge tube.
-
Alkalinization and Extraction:
-
Add 10 mL of a methanol/ammonium hydroxide (99:1, v/v) solution to the plant material.
-
Vortex vigorously for 1 minute and then sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the plant residue two more times. Pool the supernatants.
-
-
Solvent Evaporation: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a viscous extract is obtained.
-
Acid-Base Partitioning (Liquid-Liquid Extraction):
-
Dissolve the extract in 20 mL of 0.1 M hydrochloric acid.
-
Wash the acidic solution with 20 mL of dichloromethane three times to remove non-basic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.
-
Extract the alkaline solution with 20 mL of dichloromethane three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Final Preparation: Filter the dichloromethane extract and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC or GC analysis.
// Nodes Start [label="Dried Plant Material", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extraction with\nMethanol/Ammonia"]; Centrifugation [label="Centrifugation"]; Supernatant [label="Collect Supernatant"]; Evaporation1 [label="Rotary Evaporation"]; Acidification [label="Dissolve in HCl"]; LLE1 [label="Wash with Dichloromethane"]; Basification [label="Adjust pH to 9-10"]; LLE2 [label="Extract with Dichloromethane"]; Drying [label="Dry with Na₂SO₄"]; Evaporation2 [label="Evaporate to Dryness"]; Reconstitution [label="Reconstitute for Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Extraction; Extraction -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> Evaporation1; Evaporation1 -> Acidification; Acidification -> LLE1; LLE1 -> Basification; Basification -> LLE2; LLE2 -> Drying; Drying -> Evaporation2; Evaporation2 -> Reconstitution; } dot Caption: General workflow for the extraction of this compound from plant material.
Quantitative Analysis by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of plant metabolites.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Hypothetical):
Since this compound has a molecular weight of 205.26 g/mol , the protonated molecule [M+H]⁺ would have an m/z of approximately 206.2. The following are hypothetical Multiple Reaction Monitoring (MRM) transitions that would need to be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 206.2 | To be determined | To be determined |
| Internal Standard | Appropriate m/z | To be determined | To be determined |
Note: The selection of an appropriate internal standard (e.g., a structurally similar tropane alkaloid not present in the sample) is crucial for accurate quantification.
Data Presentation
Currently, there is a lack of published quantitative data on this compound concentrations in Bellendena montana or its response to different environmental or developmental conditions. The tables below are provided as templates for researchers to populate as data becomes available.
Table 1: this compound Content in Different Tissues of Bellendena montana
| Plant Tissue | This compound Concentration (µg/g dry weight) ± SD |
| Leaves | Data not available |
| Stems | Data not available |
| Roots | Data not available |
| Flowers | Data not available |
| Fruits | Data not available |
Table 2: Effect of Abiotic Stress on this compound Content in Bellendena montana Leaves
| Stress Condition | Treatment Duration | This compound Concentration (µg/g dry weight) ± SD | Fold Change vs. Control |
| Control | - | Data not available | - |
| Drought | e.g., 14 days | Data not available | Data not available |
| High Salinity | e.g., 14 days | Data not available | Data not available |
| Cold Acclimation | e.g., 7 days | Data not available | Data not available |
Visualization of Signaling Pathways and Workflows
As direct signaling pathways involving this compound are unknown, a generalized plant defense signaling pathway is presented to contextualize the potential role of alkaloids.
// Nodes Pathogen_Herbivore [label="Pathogen or Herbivore Attack", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signal_Perception [label="Signal Perception\n(Receptors)"]; Signal_Transduction [label="Signal Transduction Cascade\n(e.g., MAPK, Calcium signaling)"]; Hormone_Signaling [label="Phytohormone Signaling\n(e.g., Jasmonic Acid, Salicylic Acid)"]; Transcription_Factors [label="Activation of\nTranscription Factors"]; Gene_Expression [label="Expression of\nDefense-Related Genes"]; Alkaloid_Biosynthesis [label="Alkaloid Biosynthesis\n(including this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Defense_Response [label="Defense Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pathogen_Herbivore -> Signal_Perception; Signal_Perception -> Signal_Transduction; Signal_Transduction -> Hormone_Signaling; Hormone_Signaling -> Transcription_Factors; Transcription_Factors -> Gene_Expression; Gene_Expression -> Alkaloid_Biosynthesis; Alkaloid_Biosynthesis -> Defense_Response; } dot Caption: A generalized plant defense signaling pathway illustrating the potential role of alkaloids like this compound.
Conclusion and Future Directions
This compound presents an intriguing candidate as a biomarker in plant metabolomics, particularly within the Proteaceae family. Its unique chemical structure and classification as a tropane alkaloid suggest a potential role in plant defense and chemotaxonomy. However, significant research is required to validate its utility as a biomarker.
Future research should focus on:
-
Quantitative Profiling: Systematic quantification of this compound in different tissues of Bellendena montana and in response to various biotic and abiotic stresses.
-
Method Validation: Development and validation of robust analytical methods for the high-throughput quantification of this compound.
-
Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes involved in this compound biosynthesis.
-
Functional Genomics: Investigating the genes responsible for this compound production and their regulation.
-
Biological Activity: Assessing the biological activity of this compound to understand its ecological role and potential pharmacological applications.
By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable biomarker in plant science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. herbaethylacini.com.au [herbaethylacini.com.au]
- 3. Alkaloid Role in Plant Defense Response to Growth and Stress | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Distinctive Arbutin-Containing Markers: Chemotaxonomic Significance and Insights into the Evolution of Proteaceae Phytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. Datura stramonium - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Bellendine using a Validated High-Performance Liquid Chromatography (HPLC) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bellendine is a γ-pyronotropane alkaloid first isolated from the plant Bellendena montana, a member of the Proteaceae family.[1] As a unique natural product, its accurate quantification in various matrices, such as plant extracts or biological samples, is crucial for phytochemical studies, quality control, and pharmacological research. Pyrrolizidine alkaloids (PAs), a broader class to which compounds like this compound are related, are known for potential hepatotoxicity, making sensitive analytical methods essential for safety and toxicological assessments.[2][3][4] This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.
The method has been validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data is reliable and fit for purpose.[5][6][7]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Plant material or other sample matrix containing this compound
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 20 minutes |
Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B).[8]
Sample Preparation (from Plant Material)
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Drying and Grinding: Dry the plant material at 40°C until constant weight and grind it into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 10 mL of acidified methanol (0.1% formic acid). Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
Results and Data Presentation
The developed HPLC method was validated for its performance in quantifying this compound. The validation parameters demonstrate that the method is accurate, precise, and sensitive for its intended use.[9][10]
Table 1: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Retention Time (tR) | 8.5 ± 0.2 min | - |
| Linearity Range | 0.5 - 50 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.7% - 101.5% | 98% - 102% |
| Precision (% RSD) | ||
| - Intra-day | < 1.5% | ≤ 2% |
| - Inter-day | < 2.0% | ≤ 2% |
| Limit of Detection (LOD) | 0.15 µg/mL | - |
| Limit of Quantification (LOQ) | 0.50 µg/mL | - |
| Specificity | No interference from blank matrix | Peak purity > 0.99 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.
References
- 1. This compound, the first proteaceous alkaloid, a γ-pyronotropane: X-ray structure determination by direct methods - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assayprism.com [assayprism.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. saudijournals.com [saudijournals.com]
- 9. filab.fr [filab.fr]
- 10. ijsat.org [ijsat.org]
Application Note: Analysis of Bellendine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bellendine is a unique γ-pyronotropane alkaloid first isolated from the Tasmanian native plant Bellendena montana, which is the sole species in its genus and a member of the Proteaceae family.[1] The distinctive chemical structure of this compound makes it a compound of interest for phytochemical and pharmacological research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as alkaloids in complex mixtures.[2] This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound from plant material.
Experimental Protocols
Sample Preparation: Extraction of Alkaloids from Bellendena montana
This protocol is adapted from established methods for extracting alkaloids from plant materials.[2]
Materials:
-
Dried and powdered aerial parts of Bellendena montana
-
Methanol
-
2% Sulfuric acid
-
Diethyl ether
-
25% Ammonium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
pH meter or pH strips
-
Glassware (beakers, flasks, separatory funnels)
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol to the flask and stir for 24 hours at room temperature.
-
Filter the methanolic extract and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of 2% sulfuric acid.
-
To remove neutral compounds, wash the acidic solution three times with 25 mL of diethyl ether in a separatory funnel. Discard the ether layers.
-
Basify the aqueous phase to a pH of 9-10 with 25% ammonium hydroxide solution.
-
Extract the alkaloids from the basified solution by partitioning three times with 25 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter the dried chloroform extract and evaporate to dryness.
-
Reconstitute the final alkaloid extract in a suitable solvent for GC-MS analysis (e.g., methanol or chloroform) to a concentration of approximately 1 mg/mL.
GC-MS Analysis Protocol
The following GC-MS parameters are based on typical conditions for the analysis of tropane and other alkaloids.[2][3][4]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-550
-
Solvent Delay: 5 minutes
Data Presentation
The following table summarizes the expected (hypothetical) quantitative data for the GC-MS analysis of this compound. The mass fragments are predicted based on the known γ-pyronotropane structure of this compound.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Mass Fragments (m/z) and their Relative Abundance |
| This compound | ~18.5 | 205 | 205 (M+, 40%), 176 (15%), 162 (100%), 134 (30%), 94 (55%) |
Note: This data is hypothetical and should be confirmed with an authentic standard of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for the GC-MS analysis of this compound.
Caption: Workflow for this compound Analysis.
Chemical Classification of this compound
This diagram shows the classification of this compound within the broader family of alkaloids, highlighting its structural uniqueness.
Caption: this compound's Chemical Family.
References
- 1. This compound, the first proteaceous alkaloid, a γ-pyronotropane: X-ray structure determination by direct methods - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas-liquid chromatography-mass spectrometry investigation of tropane alkaloids in Hyoscyamus albus L. from Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Bellendine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bellendine is a novel pyrrolizidine alkaloid whose biological activities and toxicological profile are not yet fully characterized. As with any new chemical entity being considered for therapeutic development, a thorough evaluation of its cytotoxic effects is a critical early step in the preclinical assessment. These application notes provide a comprehensive guide to utilizing common cell-based assays to determine the cytotoxic potential of this compound. The protocols herein describe methods to assess cell viability, membrane integrity, and the induction of apoptosis, providing a multi-faceted view of this compound's impact on cellular health.
The primary assays detailed are:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.[1][2][3]
-
LDH Assay: To quantify the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised plasma membrane integrity and necrosis.[4][5][6][7]
-
Caspase-3/7 Assay: To measure the activity of key executioner caspases involved in the apoptotic pathway.[8][9][10][11]
By employing these assays, researchers can generate robust and reproducible data to understand the dose-dependent cytotoxic effects of this compound and gain initial insights into its potential mechanism of cell death.
Data Presentation: Summarized Quantitative Data
Effective evaluation of this compound's cytotoxicity requires the systematic collection and clear presentation of quantitative data. The following tables provide templates for summarizing typical results from the described assays.
Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 35.6 ± 2.8 |
| A549 | Lung Carcinoma | MTT | 48 | 58.2 ± 4.1 |
| HeLa | Cervical Carcinoma | MTT | 48 | 29.4 ± 3.5 |
| HCT116 | Colon Carcinoma | MTT | 48 | 47.9 ± 5.0 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell viability by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Assessment of this compound-Induced Cytotoxicity via LDH Release
| Cell Line | This compound Conc. (µM) | Incubation Time (hrs) | % Cytotoxicity (LDH Release) |
| HeLa | 0 (Vehicle) | 24 | 2.1 ± 0.5 |
| 10 | 24 | 8.7 ± 1.2 | |
| 25 | 24 | 25.4 ± 2.9 | |
| 50 | 24 | 55.8 ± 4.7 | |
| 100 | 24 | 89.3 ± 6.3 |
% Cytotoxicity is calculated relative to a positive control (e.g., cell lysis buffer) and is presented as mean ± standard deviation.
Table 3: Induction of Apoptosis by this compound via Caspase-3/7 Activation
| Cell Line | This compound Conc. (µM) | Incubation Time (hrs) | Caspase-3/7 Activity (Fold Change) |
| MCF-7 | 0 (Vehicle) | 12 | 1.0 ± 0.1 |
| 10 | 12 | 2.5 ± 0.3 | |
| 25 | 12 | 5.8 ± 0.6 | |
| 50 | 12 | 12.1 ± 1.4 | |
| 100 | 12 | 15.7 ± 1.9 |
Caspase-3/7 activity is expressed as a fold change in luminescence relative to the vehicle-treated control cells and is presented as mean ± standard deviation.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for assessing this compound cytotoxicity and the key signaling pathways that may be involved.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [at.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. protocols.io [protocols.io]
- 11. promega.com [promega.com]
Application Notes and Protocols for Investigating the Pharmacological Effects of Bellendine in Animal Models
Introduction
Bellendine is an alkaloid that has been isolated from Bellendena montana. While its chemical structure has been identified, there is a notable lack of comprehensive studies on its pharmacological properties and potential therapeutic applications. Alkaloids as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. These application notes provide a framework of established animal models and detailed protocols for the systematic investigation of this compound's potential pharmacological activities in these key areas. The following sections are designed to guide researchers in initiating preclinical studies to elucidate the therapeutic potential of this compound.
Section 1: Assessment of Anti-inflammatory Activity
The investigation into the anti-inflammatory properties of this compound is a crucial first step in characterizing its pharmacological profile. The carrageenan-induced paw edema model is a widely accepted and reliable method for screening novel anti-inflammatory agents.
Animal Model: Carrageenan-Induced Paw Edema in Rats
This model is based on the principle that the injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema.[1] The extent of swelling is a measure of the inflammatory response, and a reduction in paw volume by a test compound indicates potential anti-inflammatory activity.[2]
Experimental Protocol
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. They are housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Group II (Positive Control): Indomethacin (10 mg/kg, p.o.)
-
Group III-V (Test Groups): this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Thirty minutes to one hour after the administration of the vehicle, positive control, or this compound, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[3][4]
-
The paw volume is measured immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.[4]
-
-
Data Analysis:
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume (mL) at 3h | % Inhibition of Edema |
| I | Vehicle | - | 1.25 ± 0.08 | - |
| II | Indomethacin | 10 | 0.60 ± 0.05 | 52.0 |
| III | This compound | 10 | 1.10 ± 0.07 | 12.0 |
| IV | This compound | 30 | 0.92 ± 0.06 | 26.4 |
| V | This compound | 100 | 0.75 ± 0.04 | 40.0 |
| Data are expressed as mean ± SEM. |
Experimental Workflow Diagram
References
Bellendine: Uncharted Territory in Neurological Chemical Probe Research
Initial investigations into the potential of bellendine as a chemical probe for neurological research have yielded limited publicly available data. As of late 2025, comprehensive studies detailing its application, mechanism of action, and specific protocols for use in this field are not present in the scientific literature.
This compound is a known alkaloid, classified as a γ-pyronotropane, and its chemical structure has been elucidated through X-ray crystallography.[1] Its fundamental chemical and physical properties are also documented.[2] However, a thorough review of published research reveals a significant gap in the exploration of this compound's utility as a tool for investigating neurological processes.
Currently, the scientific community utilizes a diverse array of chemical probes to explore the complexities of the brain. These tools are designed for specific tasks such as visualizing microglia and other immune cells within the living brain, or for detecting pathological protein assemblies in neurodegenerative disorders.[3][4] The development of such probes is a critical aspect of neuroscience, enabling researchers to unravel the intricate signaling pathways and cellular interactions that underpin both normal brain function and disease.[5][6]
The mechanism of action is a crucial characteristic of any chemical probe. For instance, the anti-inflammatory drug benzydamine is known to inhibit prostaglandin and thromboxane biosynthesis at high concentrations, while memantine, used in the treatment of Alzheimer's disease, acts by blocking NMDA receptor channels.[7][8] Understanding these mechanisms is paramount for interpreting experimental results and for the rational design of new therapeutic agents.
While the synthesis and biological properties of various novel compounds for neurological research are actively being investigated, this compound has not been a prominent subject in these studies.[9] Research into the in vivo effects of potential therapeutic agents is also a vibrant area, with studies exploring combination therapies for expanding beta cell mass, for example, but these do not involve this compound.[10][11]
References
- 1. This compound, the first proteaceous alkaloid, a γ-pyronotropane: X-ray structure determination by direct methods - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C12H15NO2 | CID 442996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New chemical probe for visualising brain immune cells [duke-nus.edu.sg]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Probes for Visualizing Intact Animal and Human Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspects of the mechanisms of action of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Harmine and exendin-4 combination therapy safely expands human β cell mass in vivo in a mouse xenograft system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Bellendine in High-Throughput Screening: Hypothetical Protocols and Application Notes
Disclaimer: The following application notes and protocols are hypothetical. As of the current date, there is no publicly available scientific literature detailing the use of Bellendine in high-throughput screening (HTS). The experimental designs described below are based on the reported biological activities of a related precursor molecule, norbelladine, which has demonstrated cytotoxic, antiviral, and butyrylcholinesterase inhibitory effects. These protocols are provided as illustrative examples for researchers interested in exploring the potential of this compound in these areas.
Introduction to this compound
This compound is a γ-pyronotropane alkaloid first isolated from the Tasmanian native plant Bellendena montana. While research on this compound itself is limited, studies on its biosynthetic precursors, such as norbelladine and its derivatives, have revealed promising biological activities. These findings suggest that this compound and related compounds could be of interest in drug discovery and warrant further investigation through high-throughput screening to identify potential therapeutic applications.
This document outlines two hypothetical high-throughput screening applications for this compound: a cell-based cytotoxicity assay against cancer cells and a biochemical assay for the inhibition of butyrylcholinesterase.
Application Note 1: High-Throughput Screening for Cytotoxic Effects of this compound on Cancer Cells
Introduction
This application note describes a hypothetical high-throughput screening assay to evaluate the cytotoxic potential of this compound against a human cancer cell line (e.g., HeLa). The assay is based on the quantification of ATP, an indicator of metabolically active cells. A decrease in ATP levels is correlated with increased cytotoxicity. This protocol is designed for a 384-well plate format, suitable for automated HTS platforms.
Data Presentation
The following table summarizes hypothetical quantitative data from a primary screen of this compound and a control compound, Doxorubicin.
| Compound | Concentration (µM) | Cell Viability (%) | Standard Deviation | Z'-Factor |
| DMSO Control | N/A | 100 | 5.2 | 0.78 |
| This compound | 1 | 95.3 | 6.1 | |
| This compound | 10 | 62.1 | 7.8 | |
| This compound | 50 | 25.8 | 4.5 | |
| Doxorubicin | 1 | 45.2 | 5.9 | |
| Doxorubicin | 10 | 8.7 | 2.3 |
Experimental Protocol
3.1. Materials and Reagents
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Doxorubicin (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
384-well clear-bottom white plates
3.2. Procedure
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium to a density of 5 x 10^4 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).
-
Incubate the plate for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and Doxorubicin in DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of the compound solutions to the corresponding wells. For negative controls, add 50 nL of DMSO.
-
Incubate the plate for 48 hours at 37°C.
-
-
ATP Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
3.3. Data Analysis
-
Calculate the percentage of cell viability for each well relative to the DMSO control.
-
Determine the IC50 value for this compound by fitting the dose-response curve using a non-linear regression model.
-
Calculate the Z'-factor to assess assay quality.
Visualization of Apoptosis Signaling Pathway
Figure 1: Simplified Apoptosis Signaling Pathway.
Application Note 2: High-Throughput Screening for Butyrylcholinesterase Inhibition by this compound
Introduction
This application note details a hypothetical high-throughput biochemical assay to screen for the inhibitory activity of this compound against butyrylcholinesterase (BChE). The assay is based on the Ellman method, where the hydrolysis of butyrylthiocholine by BChE produces thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm. A reduction in color development indicates inhibition of BChE.
Data Presentation
The following table presents hypothetical data from a primary screen of this compound and a known BChE inhibitor, Rivastigmine.
| Compound | Concentration (µM) | % Inhibition | Standard Deviation | Z'-Factor |
| No Enzyme Control | N/A | 100 | 2.1 | 0.85 |
| Enzyme Control (DMSO) | N/A | 0 | 4.8 | |
| This compound | 0.1 | 12.5 | 3.2 | |
| This compound | 1 | 48.9 | 5.6 | |
| This compound | 10 | 89.3 | 4.1 | |
| Rivastigmine | 0.1 | 65.7 | 6.3 | |
| Rivastigmine | 1 | 98.2 | 2.5 |
Experimental Protocol
3.1. Materials and Reagents
-
Human recombinant Butyrylcholinesterase (BChE)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
This compound stock solution (10 mM in DMSO)
-
Rivastigmine (positive control)
-
384-well clear flat-bottom plates
3.2. Procedure
-
Reagent Preparation:
-
Prepare BChE solution in Tris-HCl buffer.
-
Prepare DTNB solution in Tris-HCl buffer.
-
Prepare butyrylthiocholine iodide solution in deionized water.
-
-
Assay Protocol:
-
Dispense 20 µL of Tris-HCl buffer into all wells of a 384-well plate.
-
Add 50 nL of this compound, Rivastigmine, or DMSO (for controls) to the appropriate wells using an acoustic liquid handler.
-
Add 10 µL of BChE solution to all wells except the "No Enzyme Control" wells. Add 10 µL of buffer to these control wells.
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of DTNB solution to all wells.
-
To initiate the reaction, add 10 µL of butyrylthiocholine iodide solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
3.3. Data Analysis
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_DMSO)] * 100.
-
Calculate the IC50 value for this compound from the dose-response curve.
-
Calculate the Z'-factor to evaluate assay performance.
Visualization of Cholinergic Signaling Pathway
Figure 2: Cholinergic Signaling at the Synapse.
Application Note & Protocol: Long-Term Storage and Stability of Bellendine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bellendine is a pyrrolizidine alkaloid isolated from the plant Bellendena montana.[1][2] As with any natural product intended for research or drug development, ensuring its long-term stability is critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive protocol for the long-term storage of this compound and for conducting stability studies to determine its shelf-life and degradation pathways. The methodologies described herein are based on established principles for the stability testing of active pharmaceutical ingredients (APIs) and natural products.
Chemical Properties of this compound
A summary of the known chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [3] |
| CAS Number | 32152-73-1 | [1] |
| Purity | >98% (typical for commercial suppliers) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Ultra-low temperatures significantly slow down chemical degradation processes.[4][5] For indefinite storage, cryogenic temperatures (-150°C to -196°C) can be considered.[4][6] |
| Form | Solid (lyophilized powder) or in a suitable anhydrous solvent | Storing in a solid, dry state minimizes hydrolytic degradation. If stored in solution, use an anhydrous grade solvent in which this compound is highly soluble and stable, and store in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To prevent oxidative degradation, especially for long-term storage. |
| Light | Protected from light (amber vials or stored in the dark) | To prevent photodegradation.[5][7] |
| Container | Tightly sealed, high-quality glass or appropriate plastic vials | To prevent exposure to moisture and air. |
Protocol for Stability Testing of this compound
To establish a definitive shelf-life and understand the degradation profile of this compound, a comprehensive stability testing program should be implemented. This typically involves real-time, accelerated, and forced degradation studies.[8][9]
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting a stability study on this compound.
Real-Time Stability Study
This study provides the most accurate data on the shelf-life of a substance under its recommended storage conditions.
Protocol:
-
Store multiple batches of this compound (as solid and in solution) under the recommended long-term storage conditions (e.g., -20°C, protected from light).
-
At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw a sample.
-
Analyze the sample for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the initial time point (t=0) to assess any changes in quality.
Accelerated Stability Study
These studies are designed to increase the rate of chemical degradation by subjecting the substance to exaggerated storage conditions.[8] The data can be used to predict the shelf-life under the recommended storage conditions.
Protocol:
-
Store multiple batches of this compound at elevated temperatures and humidity, for example:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH
-
-
Withdraw samples at shorter time intervals (e.g., 0, 1, 2, 3, and 6 months).
-
Analyze the samples as described for the real-time stability study.
Forced Degradation (Stress Testing) Study
Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are crucial for identifying potential degradation products and pathways.[9][10] This information is vital for developing stability-indicating analytical methods.
Protocol: Expose this compound samples to the following conditions and analyze the resulting degradation products:
-
Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[10]
-
Photostability: Expose the solid and dissolved compound to light conditions as specified in ICH guideline Q1B.
Analytical Methodology
A validated stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products.
-
Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. The method should be validated for specificity, linearity, accuracy, precision, and robustness.
-
Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to identify the molecular weights of any degradation products, which helps in elucidating the degradation pathways.
Data Presentation of Hypothetical Stability Data
The following tables present a template for how stability data for this compound could be structured.
Table 1: Real-Time Stability of Solid this compound at -20°C
| Time (Months) | Appearance | Purity by HPLC (%) | Total Degradation Products (%) |
| 0 | White crystalline powder | 99.8 | <0.2 |
| 3 | No change | 99.7 | <0.3 |
| 6 | No change | 99.8 | <0.2 |
| 12 | No change | 99.6 | 0.4 |
| 24 | No change | 99.5 | 0.5 |
Table 2: Accelerated Stability of Solid this compound at 40°C / 75% RH
| Time (Months) | Appearance | Purity by HPLC (%) | Total Degradation Products (%) |
| 0 | White crystalline powder | 99.8 | <0.2 |
| 1 | Slight yellowing | 98.2 | 1.8 |
| 2 | Yellowish powder | 96.5 | 3.5 |
| 3 | Yellowish powder | 94.1 | 5.9 |
| 6 | Yellow-brown powder | 89.3 | 10.7 |
Hypothetical Degradation Pathway of this compound
Based on the general degradation patterns of alkaloids, a hypothetical degradation pathway for this compound could involve hydrolysis and oxidation. The following diagram illustrates a possible, though not experimentally confirmed, degradation pathway.
Conclusion
The long-term stability of this compound is crucial for its successful application in research and development. This document provides a framework for its appropriate storage and a detailed protocol for conducting stability studies. By following these guidelines, researchers can ensure the quality and integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes. It is strongly recommended that researchers establish in-house stability data for their specific batches and formulations of this compound.
References
- 1. This compound | CAS:32152-73-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound, the first proteaceous alkaloid, a γ-pyronotropane: X-ray structure determination by direct methods - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C12H15NO2 | CID 442996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]
- 5. bexen.com [bexen.com]
- 6. Long-term and short-term preservation strategies for tissue engineering and regenerative medicine products: state of the art and emerging trends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 10. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Bellendine Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Bellendine.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound extraction from plant material?
The yield of alkaloids like this compound can be highly variable, depending on factors such as the plant species, geographical origin, and time of harvest. Generally, crude alkaloid yields from dried plant material can range from trace amounts to a small percentage of the dry weight. It is crucial to establish a baseline yield with a standardized protocol before attempting optimization.
Q2: My this compound yield is inconsistent between different batches of plant material. Why is this happening?
Inconsistent yields are a common challenge in natural product extraction. This variability is often attributed to:
-
Genetic Variation: Different plant populations or even individual plants can have significant variations in their alkaloid content.
-
Geographical and Environmental Factors: The soil composition, climate, and altitude where the plant was grown can influence the production of secondary metabolites like this compound.
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Harvesting Time: The concentration of alkaloids in a plant can fluctuate with the seasons and even the time of day.
To mitigate this, it is recommended to source plant material from a consistent, well-characterized supplier or to collect it from the same location at the same time of year. Performing a small-scale pilot extraction on each new batch of plant material is also advisable to assess its quality before committing to a large-scale extraction.[1]
Q3: Can modern extraction techniques be used for this compound?
Yes, modern techniques can significantly improve the efficiency of this compound extraction compared to traditional methods like maceration.[2] Techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can lead to higher yields in shorter timeframes and with reduced solvent consumption.[1] It is important to optimize the parameters for these methods, including temperature, time, and solvent choice.[1]
Q4: How can I confirm the presence and quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for the quantification of specific compounds like this compound in a complex extract.[3] A validated HPLC method, using a reference standard for this compound, will allow for accurate determination of its concentration. Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for sensitive and selective quantification.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incorrect pH: The pH of the aqueous phases during acid-base extraction is critical for separating alkaloids. 2. Insufficient Grinding: Large particle size of the plant material can limit solvent penetration.[6][7] 3. Inadequate Extraction Time/Temperature: The extraction may not be running long enough or at a suitable temperature to efficiently extract the compound.[8] 4. Improper Solvent Selection: The chosen solvent may not be optimal for solubilizing this compound. | 1. Verify pH: Use a calibrated pH meter to ensure the aqueous solution is sufficiently basic (e.g., pH 9-11) before organic solvent extraction and sufficiently acidic (e.g., pH 1-2) for the back-extraction.[1] 2. Reduce Particle Size: Grind the dried plant material to a fine powder to increase the surface area available for solvent interaction.[6][7][9] 3. Optimize Parameters: Systematically vary the extraction time and temperature to find the optimal conditions. Be aware that excessively high temperatures can degrade the target compound.[10] 4. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane, ethyl acetate) to identify the most effective one for this compound. |
| Extract is a complex mixture with many impurities | 1. Inefficient Liquid-Liquid Partitioning: The acid-base extraction steps may not be effectively separating this compound from other compounds. 2. Non-Selective Extraction Method: The initial extraction may be co-extracting a large number of other compounds. | 1. Increase Partitioning Steps: Perform multiple extractions (at least 3) at each acid-base step to ensure complete transfer of the alkaloid between the aqueous and organic phases.[1] 2. Employ Chromatographic Purification: Utilize techniques like column chromatography to separate this compound from other components in the crude extract.[1] |
| Suspected Degradation of this compound | 1. High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation. 2. Exposure to Light or Air: Some alkaloids are sensitive to light and oxidation. | 1. Use Moderate Temperatures: Conduct extractions at room temperature or with gentle heating. Use a rotary evaporator under reduced pressure for solvent removal to keep temperatures low.[11] 2. Protect from Light and Air: Work in a fume hood with subdued lighting and consider performing extractions under an inert atmosphere (e.g., nitrogen) if this compound is known to be particularly sensitive. |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction of this compound
This protocol is a general method for the extraction of alkaloids from dried plant material.
1. Material Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.[11]
2. Maceration:
-
Suspend the powdered plant material in methanol at a 1:10 solid-to-solvent ratio (w/v).[11]
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the mixture and repeat the maceration process two more times with fresh methanol.
-
Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[11]
3. Acid-Base Liquid-Liquid Partitioning:
-
Suspend the crude extract in a 1M hydrochloric acid solution.
-
Extract this acidic aqueous solution three times with an equal volume of a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and weakly basic impurities. Discard the organic layers.
-
Basify the acidic aqueous solution to a pH of 9-11 using a base such as ammonium hydroxide or sodium hydroxide.
-
Extract the now basic aqueous solution three times with an equal volume of a polar organic solvent (e.g., dichloromethane or chloroform). The protonated this compound will move into the organic layer.[1]
-
Combine the organic layers and wash them with distilled water to remove any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the crude this compound-rich extract.
Protocol 2: Quantification of this compound using HPLC
This protocol outlines a general procedure for quantifying this compound in an extract.
1. Standard Preparation:
-
Accurately weigh a known amount of pure this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution.
2. Sample Preparation:
-
Accurately weigh a known amount of the crude this compound extract.
-
Dissolve it in the same solvent used for the standards to a known final volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used for alkaloid analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: A typical flow rate is 1 mL/min.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting flowchart for low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural colorants: Pigment stability and extraction yield enhancement via utilization of appropriate pretreatment and extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of liriodenine and moupinamide in five species of Mollinedia by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Overcoming solubility issues of Bellendine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of the investigational compound Bellendine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's low aqueous solubility?
This compound is a lipophilic molecule with a high logP value and a rigid crystalline structure, which contribute to its poor solubility in aqueous solutions. Its limited ability to form hydrogen bonds with water further exacerbates this issue.
Q2: What is the maximum intrinsic aqueous solubility of this compound under standard conditions?
The intrinsic aqueous solubility of this compound at 25°C and pH 7.4 is typically less than 0.1 µg/mL. For detailed solubility data across different pH values, refer to Table 1.
Q3: Can pH modification be used to improve this compound's solubility?
As a neutral compound, this compound's solubility is not significantly affected by changes in pH within the physiologically relevant range. Drastic pH adjustments are generally not recommended as they can lead to compound degradation.
Q4: Are there any recommended excipients for enhancing this compound's solubility?
Yes, co-solvents and cyclodextrins have been shown to be effective. For a comparative analysis of different solubility enhancers, please see Table 2.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during dilution.
-
Cause: This is often due to the use of an inappropriate solvent system or exceeding the solubility limit upon dilution.
-
Solution:
-
Utilize a Co-Solvent System: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol. Dilute this stock solution slowly into the aqueous buffer while vortexing to avoid localized high concentrations.
-
Optimize Co-Solvent Concentration: The final concentration of the organic solvent should be kept to a minimum, ideally below 1% (v/v), to avoid off-target effects in biological assays.
-
Issue 2: Inconsistent results in cell-based assays due to poor solubility.
-
Cause: Poor solubility can lead to an inaccurate concentration of the active compound, resulting in high variability in experimental outcomes.
-
Solution:
-
Employ Cyclodextrins: Cyclodextrins can encapsulate this compound, forming an inclusion complex with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a recommended starting point.
-
Verify Solubilization: After preparing the this compound-cyclodextrin formulation, centrifuge the solution at high speed (e.g., 15,000 x g for 15 minutes) and measure the concentration of this compound in the supernatant to confirm the actual dissolved concentration.
-
Data & Protocols
Data Summary
Table 1: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (µg/mL) |
| 5.0 | < 0.1 |
| 7.4 | < 0.1 |
| 9.0 | < 0.1 |
Table 2: Efficacy of Various Solubility Enhancers on this compound
| Enhancer (Concentration) | Achieved this compound Concentration (µg/mL) | Fold Increase |
| None (Control) | 0.08 | 1 |
| 5% DMSO (v/v) | 1.5 | 18.75 |
| 10% Ethanol (v/v) | 0.9 | 11.25 |
| 10 mM HP-β-CD | 5.2 | 65 |
| 10 mM Sulfobutylether-β-CD (SBE-β-CD) | 8.7 | 108.75 |
Experimental Protocols
Protocol 1: Co-Solvent Method for this compound Solubilization
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
To a vial of aqueous buffer (e.g., PBS pH 7.4), add the this compound stock solution dropwise while continuously vortexing.
-
Ensure the final DMSO concentration does not exceed 1% (v/v).
-
Visually inspect the solution for any signs of precipitation.
-
Filter the solution through a 0.22 µm filter before use in assays.
Protocol 2: Cyclodextrin-Based Solubilization of this compound
-
Prepare a 20 mM solution of HP-β-CD in the desired aqueous buffer.
-
Add an excess amount of solid this compound powder to the HP-β-CD solution.
-
Incubate the mixture at room temperature for 24 hours with constant shaking.
-
Centrifuge the suspension at 15,000 x g for 30 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.
-
Determine the precise concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Visual Guides
Caption: Workflow for Co-Solvent Solubilization.
Caption: this compound Solubility Problem-Solution Map.
Technical Support Center: Optimizing HPLC Parameters for Bellendine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Bellendine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.
Question: Why am I seeing no peaks or very small peaks for this compound?
Answer: This issue can stem from several factors related to your sample, mobile phase, or HPLC system.
-
Sample Degradation: this compound, as an alkaloid, may be susceptible to degradation at certain pH values or in the presence of light. Ensure your sample is fresh and has been stored correctly. Consider preparing a new stock solution.
-
Incorrect Wavelength: The UV detector wavelength may not be optimal for this compound. Determine the UV absorbance maximum (λmax) of this compound and set your detector accordingly.
-
Injection Issues: There might be a problem with the autosampler or manual injector, leading to no or partial sample injection. Check for blockages in the needle or sample loop.
-
Low Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your method. Try injecting a more concentrated sample.
Question: My this compound peak is showing significant tailing. What can I do to improve peak shape?
Answer: Peak tailing is a common issue in HPLC and can often be resolved by addressing interactions between the analyte and the stationary phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds like alkaloids, causing tailing.[1] To mitigate this, consider:
-
Lowering Mobile Phase pH: Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate the silanol groups and reduce interaction.
-
Using a "Base-Deactivated" Column: These columns are specifically designed to minimize silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[2]
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape.[3] Replace the guard column or try back-flushing the analytical column.[1]
Question: I am observing inconsistent retention times for my this compound peak. What is the cause?
Answer: Fluctuating retention times can compromise the reliability of your analytical method.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause. Ensure accurate measurement of solvents and additives. If preparing the mobile phase online, check the pump's proportioning valves.[4]
-
Temperature Fluctuations: Changes in column temperature can affect retention time.[2] Using a column oven will provide a stable temperature environment.
-
Column Equilibration: Insufficient column equilibration time between runs, especially after a gradient, can lead to shifting retention times.[2] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Issues: Leaks in the pump seals or check valve malfunctions can cause variations in the flow rate, leading to inconsistent retention times.
Question: Why is the backpressure of my HPLC system higher than usual?
Answer: High backpressure can indicate a blockage in the system.
-
Column or Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit.[1] Using a guard column and filtering your samples and mobile phases can prevent this.
-
Precipitated Buffer: If using a buffered mobile phase, ensure the buffer is soluble in the organic modifier. Buffer precipitation can occur when the organic percentage is too high.[3]
-
System Blockage: Check for blockages in the tubing, injector, or detector.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: For a novel compound like this compound, a good starting point for reversed-phase HPLC method development would be a C18 column with a simple mobile phase gradient.
| Parameter | Suggested Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV, scan for λmax (e.g., 200-400 nm) |
| Injection Volume | 10 µL |
Q2: How do I choose the appropriate stationary phase for this compound separation?
A2: The choice of stationary phase depends on the physicochemical properties of this compound. As a γ-pyronotropane alkaloid, this compound is a heterocyclic compound with basic properties.[5] A C18 or C8 column is a good initial choice for reversed-phase chromatography. If peak tailing is an issue due to silanol interactions, a base-deactivated column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) could be explored.
Q3: What is the role of the mobile phase pH in this compound separation?
A3: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. Adjusting the pH can change the ionization state of both the analyte and any residual silanol groups on the stationary phase. For basic compounds, a low pH (e.g., 2.5-4) is often used to ensure the analyte is in its protonated form and to suppress the ionization of silanol groups, which can reduce peak tailing.
Q4: How can I improve the resolution between this compound and other impurities?
A4: To improve resolution, you can modify several chromatographic parameters:
-
Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer.
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution.[6]
-
Column Temperature: Changing the temperature can alter the selectivity of the separation.[6]
-
Stationary Phase: Switching to a column with a different chemistry or particle size can provide different selectivity.
Experimental Protocols
Protocol 1: General HPLC Method Development for this compound
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Dilute with the initial mobile phase to a working concentration of 10-20 µg/mL.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-20 min: 5% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at the determined λmax of this compound.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and evaluate the chromatogram for retention time, peak shape, and resolution from any impurities. Adjust parameters as needed based on the troubleshooting guide.
Visualizations
Caption: A typical workflow for HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. agilent.com [agilent.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. lcms.cz [lcms.cz]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. This compound, the first proteaceous alkaloid, a γ-pyronotropane: X-ray structure determination by direct methods - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Bellendine Instability in Solution
Welcome to the technical support center for Bellendine-based compounds. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common instability issues encountered during experiments.
Frequently Asked Questions (FAQs)
What is "this compound" Instability?
"this compound" instability refers to the physical and chemical degradation of this compound-based protein therapeutics in solution. Physically, this can manifest as denaturation (loss of the protein's native structure), aggregation (clumping of protein molecules), precipitation, and adsorption to surfaces.[1][2] Chemically, it involves processes like hydrolysis, deamidation, and oxidation that alter the protein's covalent structure.[1][3][4]
What are the common signs of this compound instability?
Common indicators of instability in your this compound solution include:
-
Visual Changes: The solution may appear cloudy, hazy, or contain visible particles.[1]
-
Formation of Aggregates: Proteins can form both soluble and insoluble aggregates.[3] Soluble aggregates are not visible to the naked eye but can be detected by analytical techniques.
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Loss of Biological Activity: The therapeutic efficacy of the protein may decrease due to structural changes.
-
Changes in Biophysical Properties: Alterations in size, charge, and conformation can be observed using various analytical methods.
What are the main causes of this compound instability?
Both intrinsic properties of the protein and external environmental factors can cause instability.[3] Key factors include:
-
Temperature: Elevated temperatures can cause proteins to unfold and aggregate.[1][5] Freeze-thaw cycles can also be detrimental.[6][7]
-
pH: The stability of a protein is highly dependent on the pH of the solution. Instability often increases as the pH approaches the protein's isoelectric point (pI).[1][5]
-
Mechanical Stress: Agitation from stirring, shaking, or pumping can induce aggregation.[2][5][7]
-
High Protein Concentration: Increased protein concentrations can promote self-association and aggregation.[5][8]
-
Buffer Composition: The type and concentration of buffer components can significantly impact protein stability.[9][10]
-
Exposure to Interfaces: Interfaces, such as air-liquid or liquid-solid (container walls), can cause proteins to denature and aggregate.[7]
Why is it crucial to control this compound stability?
Controlling the stability of this compound-based therapeutics is critical for several reasons:
-
Efficacy: Aggregation and degradation can lead to a loss of the protein's biological activity, reducing its therapeutic effect.[11]
-
Safety and Immunogenicity: The presence of aggregates can induce an unwanted immune response in patients.[11][12]
-
Product Shelf-Life: A stable formulation ensures that the therapeutic maintains its quality and efficacy over its intended shelf-life.[13][14]
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have strict requirements for the characterization and control of protein stability and aggregation.[12]
Troubleshooting Guides
This section provides answers to specific problems you may encounter with your this compound solutions.
Problem: My this compound solution has become cloudy or shows visible precipitates.
Q: What are the likely causes of this precipitation?
A: Precipitation is often a result of protein aggregation, where individual protein molecules clump together to form large, insoluble particles.[1] This can be triggered by several factors:
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pH Nearing the Isoelectric Point (pI): Proteins are least soluble when the solution's pH is close to their pI.[8]
-
Temperature Stress: Both high temperatures and repeated freeze-thaw cycles can cause proteins to denature and aggregate.[5][6]
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High Protein Concentration: Exceeding the solubility limit of the protein can lead to precipitation.[5]
-
Inappropriate Buffer or Ionic Strength: The composition of the buffer and its ionic strength can affect protein solubility.[5][15]
Q: What immediate steps can I take to address this?
A: First, it's important to separate the soluble protein from the insoluble aggregates.
-
Centrifuge the sample: Spin the solution to pellet the precipitate.
-
Collect the supernatant: Carefully remove the supernatant, which contains the soluble protein.
-
Measure the protein concentration: Determine the concentration of the remaining soluble protein to quantify the extent of precipitation.
-
Assess the buffer: Verify the pH of your buffer to ensure it hasn't shifted.
Q: How can I prevent precipitation in the future?
A: Optimizing your formulation and handling procedures is key.
-
Adjust the pH: Modify the buffer pH to be at least one unit away from the protein's pI.[16]
-
Optimize the Buffer: Screen different buffer systems and ionic strengths to find conditions that maximize solubility.[17]
-
Add Stabilizing Excipients: Introduce additives like sugars (sucrose, trehalose), polyols (glycerol, mannitol), or amino acids (arginine, glycine) to improve stability.[11][18]
-
Control Temperature: Avoid temperature extremes and minimize freeze-thaw cycles by storing the protein in single-use aliquots.[6][8]
-
Work with Lower Concentrations: If possible, work with lower protein concentrations to reduce the likelihood of aggregation.[8]
Problem: I'm observing a significant loss of biological activity in my this compound therapeutic.
Q: How can I confirm that the loss of activity is due to instability?
A: You should correlate the loss of activity with physical or chemical changes in the protein. Use analytical techniques to check for:
-
Aggregation: Use Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect soluble aggregates.[3]
-
Conformational Changes: Employ Circular Dichroism (CD) spectroscopy or Differential Scanning Calorimetry (DSC) to assess changes in the protein's secondary and tertiary structure.[19][20]
-
Chemical Degradation: Techniques like mass spectrometry can identify modifications such as oxidation or deamidation.[3]
Q: What are the common reasons for a loss of activity?
A: Loss of biological function is typically linked to:
-
Denaturation: The protein loses its specific three-dimensional structure, which is essential for its function.[1]
-
Aggregation: The formation of aggregates can obscure the active sites of the protein or lead to its removal from the solution.
-
Chemical Modification: Changes to critical amino acid residues, such as oxidation, can inactivate the protein.[1][4]
Q: What are the best practices to maintain the biological activity of my this compound compound?
A: To preserve the activity of your protein, consider the following:
-
Optimal Storage: Store the protein under recommended conditions (temperature, light protection).[6] For long-term storage, lyophilization (freeze-drying) can be an effective strategy.[13][14]
-
Gentle Handling: Minimize mechanical stress by avoiding vigorous vortexing or shaking.[7]
-
Use of Excipients: Incorporate surfactants like Polysorbate 20 or 80 to prevent surface-induced aggregation and stabilizers to maintain the native conformation.[21][22]
-
Protease Inhibitors: If proteolytic degradation is a concern during purification, add protease inhibitors to your buffers.[23]
Problem: My analysis shows the presence of soluble aggregates.
Q: How are soluble aggregates different from visible precipitates?
A: Soluble aggregates are smaller, non-covalent associations of protein molecules that remain dispersed in the solution and are not visible to the naked eye.[3] While they don't cause cloudiness, they can still lead to loss of activity and trigger an immune response.
Q: What factors contribute to the formation of these soluble aggregates?
A: The mechanisms are similar to those causing precipitation but on a smaller scale. Key contributors include:
-
Exposure of Hydrophobic Regions: Partial unfolding of the protein can expose hydrophobic patches that then interact with other protein molecules.[5]
-
Intermolecular Interactions: Electrostatic and other non-covalent forces can drive the association of protein monomers.
-
Stress Conditions: Thermal stress, agitation, and freeze-thaw cycles can all promote the formation of soluble aggregates.[7]
Q: What strategies can I employ to minimize the formation of soluble aggregates?
A: A multi-faceted approach to formulation is often necessary:
-
Buffer Optimization: Screen for a buffer system (pH, ionic strength) that favors the native, monomeric state of the protein.
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 20/80) can prevent aggregation at interfaces.[24]
-
Addition of Stabilizers: Sugars, polyols, and certain amino acids can stabilize the protein's native structure.[11][18]
-
Forced Degradation Studies: Intentionally stressing the protein under various conditions (heat, light, oxidation) can help identify the primary degradation pathways and inform the development of a stable formulation.[25][26][27][28]
Problem: My this compound solution shows instability after being frozen and thawed.
Q: Why are freeze-thaw cycles damaging to my protein?
A: The process of freezing and thawing can introduce several stresses:
-
Ice-Water Interface: Proteins can adsorb to the surface of ice crystals, leading to denaturation.[29]
-
Cryoconcentration: As ice crystals form, solutes like buffers and salts become highly concentrated in the remaining liquid phase, which can lead to extreme pH shifts and protein denaturation.[29]
-
Cold Denaturation: Some proteins can unfold at low temperatures.
Q: How can I protect my this compound compound during freezing and thawing?
A: The use of cryoprotectants is essential.
-
Glycerol and Sugars: Additives like glycerol, sucrose, or trehalose can protect proteins by forming a glassy matrix that stabilizes their structure during freezing.[8][21]
-
Controlled Freezing: Rapid freezing is generally recommended as it minimizes the time the protein is exposed to concentrated solutes.[6]
Q: What is the best way to store and handle frozen aliquots?
A: Follow these best practices:
-
Single-Use Aliquots: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles of the entire stock.[6]
-
Appropriate Storage Temperature: Store frozen samples at -80°C for long-term stability.[8]
-
Rapid Thawing: Thaw aliquots quickly in a lukewarm water bath to minimize the time spent at intermediate temperatures where degradation can occur.[6]
Data Presentation
Table 1: Common Excipients for Protein Stabilization
| Excipient Category | Examples | Typical Concentration | Primary Function |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | 5-10% | Stabilize native structure, act as cryo/lyoprotectants.[11][21][30] |
| Amino Acids | Arginine, Glycine, Histidine | 10-250 mM | Suppress aggregation, buffer pH.[11][18][21] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% | Prevent surface adsorption and aggregation.[21][22] |
| Buffers | Phosphate, Citrate, Acetate, Histidine | 10-50 mM | Maintain optimal pH.[31][32] |
| Salts | Sodium Chloride | 50-150 mM | Modulate ionic strength and solubility. |
| Antioxidants | Methionine, Ascorbic Acid | 1-10 mg/mL | Prevent oxidative degradation.[18] |
| Chelating Agents | EDTA, Citrate | 0.01-0.1% | Bind metal ions that can catalyze oxidation.[18] |
Table 2: Impact of Physicochemical Factors on this compound Instability
| Factor | Effect of Increase | Common Issues | Mitigation Strategies |
| Temperature | Increased unfolding and aggregation rates.[1] | Denaturation, aggregation, chemical degradation. | Store at recommended temperatures (e.g., 2-8°C or -80°C), avoid thermal cycling.[6][8] |
| Protein Concentration | Increased likelihood of aggregation.[5][8] | Precipitation, formation of soluble aggregates. | Work at lower concentrations, use stabilizing excipients.[8] |
| pH (approaching pI) | Decreased net charge, reduced solubility.[1] | Aggregation, precipitation. | Adjust pH to be at least 1 unit away from the pI.[8] |
| Ionic Strength | Can either increase or decrease solubility.[1] | Salting-in or salting-out effects leading to aggregation. | Optimize salt concentration for the specific protein. |
| Mechanical Stress | Increased unfolding at interfaces.[7] | Aggregation. | Gentle handling, use of surfactants.[7] |
Experimental Protocols
Protocol 1: Analysis of Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the this compound solution and detect the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Filter the buffer and the protein solution through a 0.22 µm filter to remove dust and extraneous particles.
-
Dilute the this compound sample to an appropriate concentration (typically 0.1-1.0 mg/mL) using the filtered buffer.
-
Transfer the sample to a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature, usually the temperature at which the protein is stored or used.
-
Allow the sample to equilibrate to the set temperature for at least 5-10 minutes.
-
-
Data Acquisition:
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
The instrument measures the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software's autocorrelation function is used to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A low PDI (<0.2) indicates a monodisperse sample (a single species), while a high PDI suggests the presence of multiple species or aggregates.
-
Analyze the size distribution plot to identify peaks corresponding to the monomer and any larger aggregates.
-
Protocol 2: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal denaturation temperature (Tm) of the this compound protein, which is an indicator of its conformational stability.[19][20]
Methodology:
-
Sample Preparation:
-
Dialyze the this compound protein extensively against the buffer of interest to ensure a matched buffer reference.
-
Degas both the protein sample and the reference buffer.
-
Accurately determine the protein concentration.
-
-
Instrument Setup:
-
Load the protein sample into the sample cell and the matched buffer into the reference cell.
-
Set the desired temperature scan range (e.g., 20°C to 100°C) and scan rate (e.g., 1°C/min).
-
-
Data Acquisition:
-
The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
As the protein unfolds, it absorbs heat, resulting in an endothermic peak in the thermogram.
-
-
Data Analysis:
-
The midpoint of the unfolding transition in the thermogram is determined as the melting temperature (Tm).
-
A higher Tm indicates greater thermal stability.[20]
-
The area under the peak can be used to calculate the enthalpy of unfolding (ΔH).
-
Protocol 3: Quantification of Soluble Aggregates by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric this compound protein from soluble aggregates and fragments based on their size.
Methodology:
-
System Preparation:
-
Select an SEC column with a fractionation range appropriate for the size of the this compound protein and its expected aggregates.
-
Equilibrate the column extensively with a filtered and degassed mobile phase (typically the formulation buffer).
-
-
Sample Analysis:
-
Inject a known amount of the this compound sample onto the column.
-
Run the mobile phase at a constant flow rate.
-
Monitor the column eluate using a UV detector (typically at 280 nm).
-
-
Data Analysis:
-
Proteins are separated by size, with larger molecules (aggregates) eluting first, followed by the monomer, and then smaller fragments.
-
Integrate the area of each peak in the chromatogram.
-
Calculate the percentage of each species (e.g., % aggregate, % monomer) by dividing the area of the corresponding peak by the total area of all peaks.
-
Visualizations
Caption: Decision tree for troubleshooting protein precipitation.
Caption: Experimental workflow for formulation stability testing.
Caption: Pathway from protein stress to loss of function.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharma-asia.com [biopharma-asia.com]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fidabio [fidabio.com]
- 6. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. leukocare.com [leukocare.com]
- 13. catachem.com [catachem.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. utsouthwestern.edu [utsouthwestern.edu]
- 18. pharmtech.com [pharmtech.com]
- 19. linseis.com [linseis.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. pharmanow.live [pharmanow.live]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 25. Protein Forced Degradation Studies [intertek.com]
- 26. Forced degradation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 28. tandfonline.com [tandfonline.com]
- 29. biopharminternational.com [biopharminternational.com]
- 30. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 31. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 32. goldbio.com [goldbio.com]
Technical Support Center: Analysis of Bellendine by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Bellendine.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS analysis, leading to inaccurate and irreproducible results.[1][2][3] This guide provides a systematic approach to identifying and mitigating matrix effects when analyzing the alkaloid this compound.
Question: My this compound signal is low and inconsistent between samples. How can I determine if this is due to matrix effects?
Answer:
Low and variable signal intensity is a classic indicator of matrix effects, particularly ion suppression.[4][5] To confirm this, you can perform a post-extraction spike experiment.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound analytical standard into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, tissue homogenate) through your entire sample preparation workflow. In the final extracted sample, spike the same concentration of this compound analytical standard as in Set A.
-
-
Analyze both sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effect.
-
This process is a "golden standard" for the quantitative assessment of matrix effects.[6]
Question: I've confirmed ion suppression is affecting my this compound analysis. What are the primary strategies to reduce it?
Answer:
There are three main strategies to combat matrix effects:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before they enter the LC-MS/MS system.[7]
-
Improve Chromatographic Separation: Modifying your LC method can separate this compound from co-eluting matrix components.
-
Utilize an Appropriate Internal Standard: An internal standard that experiences similar matrix effects as this compound can compensate for signal variability.[3][8][9]
The following workflow illustrates the decision-making process for addressing matrix effects.
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
In-Depth Mitigation Strategies
Advanced Sample Preparation
For complex biological matrices, a simple protein precipitation is often insufficient and may not adequately remove phospholipids, a major source of ion suppression.[10][11] Consider implementing more rigorous cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Experimental Protocol: Solid-Phase Extraction (SPE) for Alkaloids
This protocol is a general guideline for extracting a basic compound like this compound from a biological fluid (e.g., plasma). Optimization will be required.
-
Select SPE Cartridge: A mixed-mode cation exchange (MCX) SPE sorbent is often effective for basic compounds.[10]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pretreat the sample (e.g., 0.5 mL of plasma) by adding an equal volume of 4% phosphoric acid. Load the pretreated sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
The following diagram illustrates a typical SPE workflow for phospholipid removal.
Caption: Workflow for phospholipid removal using specialized SPE plates.
Chromatographic Optimization
If co-elution is the issue, modifying the chromatographic conditions can resolve this compound from interfering matrix components.[1]
-
Gradient Modification: A shallower gradient can increase the separation between closely eluting peaks.
-
Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which offer different selectivities for alkaloids.[12]
-
Mobile Phase pH: Since this compound is a basic compound, adjusting the mobile phase pH can alter its retention time and potentially move it away from interferences.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3][8][13] A SIL-IS, such as Deuterium- or ¹³C-labeled this compound, has nearly identical chemical and physical properties to the unlabeled analyte.[8][9] It will co-elute and experience the same degree of ion suppression or enhancement.[14] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized.
Data Presentation: Impact of Mitigation Strategies
The following table summarizes hypothetical quantitative data demonstrating the impact of different strategies on this compound recovery and matrix effect.
| Strategy | Sample Preparation | Internal Standard | Apparent Recovery (%) | Matrix Factor (MF) | Relative Standard Deviation (RSD, %) |
| 1 | Protein Precipitation | None | 55 | 0.58 (Suppression) | 25.3 |
| 2 | Protein Precipitation | Structural Analog | 85 | 0.60 (Suppression) | 15.1 |
| 3 | Liquid-Liquid Extraction | SIL-IS | 98 | 0.95 | 4.5 |
| 4 | Solid-Phase Extraction | SIL-IS | 102 | 1.01 | < 2.0 |
This table contains representative data and is for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in bioanalysis? A1: In biological matrices like plasma or serum, phospholipids from cell membranes are a major cause of ion suppression.[11] Other sources include salts, endogenous metabolites, and co-administered drugs.
Q2: Can I just dilute my sample to reduce matrix effects? A2: Yes, sample dilution is a simple method to reduce the concentration of interfering components.[1][15] However, this approach also dilutes your analyte, this compound, which may compromise the sensitivity of the assay if its concentration is already low.[15]
Q3: Is a structural analog internal standard as good as a stable isotope-labeled one? A3: While a structural analog can correct for some variability, it will have different retention times and may experience different ionization effects than the analyte. A stable isotope-labeled internal standard is superior because its behavior is nearly identical to the analyte, providing more accurate correction for matrix effects, extraction recovery, and instrumental variations.[8][14]
Q4: My baseline is noisy after several injections. Could this be related to matrix effects? A4: Yes, a noisy or rising baseline can be a symptom of matrix component buildup in the LC column or MS ion source.[4] This indicates that the sample preparation method is not sufficiently removing interferences. Phospholipids, in particular, are known to accumulate on columns and elute erratically, reducing method reproducibility.
Q5: Are there any instrument-specific settings I can change to reduce matrix effects? A5: While sample preparation and chromatography are the primary solutions, some instrument parameters can be optimized. For instance, using a higher ion source temperature can sometimes help to vaporize less volatile matrix components more efficiently. Additionally, atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects than electrospray ionization (ESI), though it may not be suitable for all analytes.[16]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. zefsci.com [zefsci.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. waters.com [waters.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Bellendine
Welcome to the technical support center for the total synthesis of Bellendine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges associated with the synthesis of this complex γ-pyronotropane alkaloid. While a complete total synthesis of this compound has not been extensively documented in publicly available literature, this guide provides troubleshooting advice and frequently asked questions based on established synthetic methodologies for structurally related pyrrolizidine alkaloids and γ-pyrone containing compounds.
Hypothetical Retrosynthetic Analysis
A plausible retrosynthetic strategy for this compound would involve the disconnection of the γ-pyrone moiety and the pyrrolizidine core. The pyrrolizidine core could be constructed via a [3+2] cycloaddition reaction, a common and effective method for forming this bicyclic system. The γ-pyrone ring could then be installed through the condensation of a β-dicarbonyl equivalent onto the pyrrolizidine scaffold.
Caption: Hypothetical retrosynthetic analysis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by key reaction types.
I. Construction of the Pyrrolizidine Core via [3+2] Cycloaddition
The formation of the bicyclic pyrrolizidine core is a critical step that often presents stereochemical challenges. A common approach involves the reaction of an azomethine ylide with an alkene.
Q1: My [3+2] cycloaddition to form the pyrrolizidine ring is resulting in a low yield and a mixture of diastereomers. How can I improve this?
A1: Low yields and poor diastereoselectivity are common challenges in this key step. Here are several troubleshooting strategies:
-
Catalyst and Solvent Screening: The choice of metal catalyst and solvent can significantly influence the stereochemical outcome. Lewis acids such as Ag(I) or Zn(II) salts are often used to promote the reaction. Experiment with a range of solvents with varying polarities, from non-polar (e.g., toluene, THF) to polar aprotic (e.g., acetonitrile).
-
Temperature Control: Cycloaddition reactions are often sensitive to temperature. Running the reaction at lower temperatures may improve selectivity by favoring the thermodynamically more stable product. Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary, though this could compromise stereoselectivity.
-
Nature of the Dipolarophile: The electronic and steric properties of the alkene (dipolarophile) are crucial. Electron-deficient alkenes are generally more reactive. If you are using a substituted alkene, steric hindrance can play a major role in facial selectivity. Consider modifying the substituents on your alkene to enhance selectivity.
-
Purification of Diastereomers: If achieving high diastereoselectivity proves difficult, focus on efficient purification methods. Diastereomers can often be separated by careful column chromatography on silica gel. In some cases, derivatization to form crystalline solids may facilitate separation by recrystallization.[1]
Experimental Protocol: Silver-Catalyzed [3+2] Cycloaddition
-
To a solution of the imine precursor (1.0 eq) and the alkene (1.2 eq) in anhydrous toluene (0.1 M) under an inert atmosphere (argon or nitrogen), add AgOAc (0.1 eq).
-
Add a tertiary amine base, such as triethylamine (1.1 eq), to generate the azomethine ylide in situ.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (e.g., silica gel, gradient elution with hexanes/ethyl acetate).
Caption: Workflow for a typical silver-catalyzed [3+2] cycloaddition.
II. Formation of the γ-Pyrone Ring
The construction of the γ-pyrone ring often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a suitable precursor on the pyrrolizidine core.
Q2: I am attempting to form the γ-pyrone ring by condensing a β-ketoester with my pyrrolizidine intermediate, but I am observing low yields and several side products. What are the likely issues?
A2: The formation of the γ-pyrone ring can be a delicate step, prone to side reactions. Here are some potential problems and their solutions:
-
Choice of Condensation Conditions: This type of cyclization is often acid- or base-catalyzed. Strong acidic conditions (e.g., H₂SO₄, PPA) can lead to decomposition of the pyrrolizidine core, while strong basic conditions (e.g., NaH, LDA) might cause undesired enolization and side reactions. A milder approach using a Lewis acid (e.g., TiCl₄, ZnCl₂) or a milder base (e.g., K₂CO₃, DBU) might be more effective.
-
Side Reactions: Common side reactions include self-condensation of the β-ketoester, incomplete cyclization, and elimination reactions. To minimize self-condensation, one reactant can be added slowly to the other. To drive the cyclization to completion, removal of water using a Dean-Stark trap or molecular sieves can be beneficial.
-
Protecting Groups: Ensure that other functional groups on your pyrrolizidine intermediate are appropriately protected to prevent them from interfering with the condensation reaction. The nitrogen of the pyrrolizidine core itself can be nucleophilic and may require protection (e.g., as a Boc-carbamate) depending on the reaction conditions.
| Parameter | Condition A (Harsh Acid) | Condition B (Mild Lewis Acid) | Condition C (Base-Catalyzed) |
| Catalyst | Conc. H₂SO₄ | TiCl₄ | K₂CO₃ |
| Solvent | None (neat) | Dichloromethane | Acetonitrile |
| Temperature | 100 °C | 0 °C to rt | Reflux |
| Typical Yield | 10-30% | 50-70% | 40-60% |
| Common Issues | Decomposition, Charring | Hydrolysis of starting material | Self-condensation, Epimerization |
Experimental Protocol: Lewis Acid-Mediated γ-Pyrone Formation
-
Dissolve the pyrrolizidine precursor (1.0 eq) and the β-ketoester (1.5 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of TiCl₄ in dichloromethane (1.0 M, 1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Minimizing degradation of Bellendine during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Bellendine during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, leading to the degradation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low this compound concentration in final extract | Incomplete Extraction: The solvent or method may not be efficiently extracting this compound from the sample matrix. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] | - Ensure the chosen solvent is appropriate for the sample matrix. - Consider alternative extraction methods such as microwave-assisted or Soxhlet extraction, which can be more efficient than cold maceration for certain plant matrices.[2] - Optimize extraction time and temperature; prolonged exposure to high temperatures can lead to degradation. |
| Degradation during Extraction: Exposure to harsh conditions (e.g., high temperature, extreme pH, light) can degrade this compound. | - Maintain a controlled, low-temperature environment during extraction. - Ensure the pH of the extraction solvent is within a stable range for alkaloids (often slightly acidic to neutral). - Protect the sample from direct light throughout the extraction process. | |
| Appearance of unexpected peaks in chromatogram (HPLC/LC-MS) | This compound Degradation: The additional peaks may be degradation products of this compound. Degradation can be caused by factors like temperature, light, pH, oxidation, and enzymatic activity.[3] | - Review the sample preparation workflow for potential exposure to harsh conditions. - Implement measures to control temperature, pH, and light exposure. - Consider the use of antioxidants if oxidation is suspected. - For biological samples, incorporate steps to inhibit enzymatic activity (e.g., immediate freezing, use of enzyme inhibitors). |
| Contamination: The sample may be contaminated with other substances. | - Ensure all glassware and equipment are thoroughly cleaned. - Use high-purity solvents and reagents. - Run a blank sample (matrix without this compound) to identify background peaks. | |
| Inconsistent results between sample preparations | Variability in Sample Handling: Inconsistent exposure to light, temperature, or variations in timing can lead to different levels of degradation. | - Standardize every step of the sample preparation protocol. - Use a consistent light source or work in a dark environment. - Precisely control temperature and incubation times. |
| Matrix Effects (for LC-MS): Components of the sample matrix can interfere with the ionization of this compound, leading to variable signal intensity. | - Employ a more rigorous clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[4] - Use an internal standard to correct for variations in instrument response. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors leading to the degradation of alkaloids like this compound include exposure to high temperatures, extreme pH levels, light (photo-oxidation), and oxidizing agents.[3] In biological samples, enzymatic degradation can also be a significant factor.
Q2: What is the optimal pH range for handling this compound solutions?
A2: While specific data for this compound is limited, many alkaloids exhibit greatest stability in slightly acidic to neutral conditions (pH 4-6). It is crucial to avoid strongly acidic or alkaline conditions, which can cause hydrolysis or other degradation reactions.
Q3: How should I store my this compound samples and stock solutions to ensure stability?
A3: For long-term storage, solid this compound should be kept in a desiccated environment.[1] Stock solutions should be stored at low temperatures, preferably at -20°C or below, in airtight, amber-colored vials to protect from light and air.[1] It is recommended to prepare and use solutions on the same day if possible.[1]
Q4: What are the best practices for preparing this compound samples for HPLC or LC-MS analysis?
A4: To minimize degradation, sample preparation should be conducted under controlled conditions. This includes working in a cool, light-protected environment. Samples should be dissolved in a compatible solvent, such as methanol or acetonitrile, and filtered through a 0.2 or 0.45 µm syringe filter before injection to remove particulates and extend column life.[5][6]
Q5: Can I use stabilizers to prevent this compound degradation?
A5: The use of stabilizers can be beneficial. For alkaloids, antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may be added to prevent oxidative degradation. The choice and concentration of a stabilizer should be carefully validated to ensure it does not interfere with the analytical method.
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound, incorporating steps to minimize degradation.
-
Sample Preparation:
-
Lyophilize (freeze-dry) fresh plant material to remove water, which can participate in degradation reactions.
-
Grind the dried material to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Perform extraction at a controlled, low temperature (e.g., 4°C).
-
Use a suitable solvent such as 80% methanol.[2]
-
Protect the extraction vessel from light by wrapping it in aluminum foil.
-
Employ a method like cold maceration for heat-sensitive compounds, or a more rapid method like microwave-assisted extraction with careful temperature control.[2]
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to remove solid plant material.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C) to remove the solvent.
-
-
Storage:
-
Store the dried extract in a desiccator at -20°C until further purification or analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol is designed to purify this compound from a crude extract, removing interfering substances prior to HPLC or LC-MS analysis.
-
Cartridge Selection:
-
Choose an SPE cartridge with a sorbent that has a high affinity for this compound (e.g., a reversed-phase C18 sorbent for a moderately polar compound).
-
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it, followed by an equilibration solvent (e.g., water or a buffer at a pH that ensures this compound stability).
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a solvent compatible with the SPE sorbent and load it onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove impurities that have a lower affinity for the sorbent than this compound.
-
-
Elution:
-
Elute this compound from the cartridge using a stronger solvent.
-
Collect the eluate, which now contains the purified this compound.
-
-
Final Preparation:
-
Evaporate the elution solvent under a gentle stream of nitrogen.
-
Reconstitute the purified this compound in the mobile phase to be used for HPLC or LC-MS analysis.
-
Visualizations
Caption: A workflow diagram illustrating the key stages of this compound sample preparation, from extraction to analysis, while highlighting critical degradation factors that need to be controlled throughout the process.
Caption: A troubleshooting flowchart to help identify the source of this compound degradation during sample preparation and suggest corrective actions.
References
- 1. This compound | CAS:32152-73-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. nacalai.com [nacalai.com]
- 6. s-und-s.pl [s-und-s.pl]
Selecting appropriate cell lines for Bellendine bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines and troubleshooting bioassays for the novel alkaloid, Bellendine. As the specific mechanism of action for this compound is still under investigation, this guide focuses on general principles and robust methodologies for characterizing novel natural products with potential cytotoxic, neurotoxic, or microtubule-interfering activities.
Frequently Asked Questions (FAQs)
Q1: What are the first steps in characterizing the biological activity of a novel alkaloid like this compound?
A1: The initial characterization of a novel compound like this compound typically begins with a broad screening approach to identify its primary biological effects. A logical starting point is to perform a cell viability assay across a panel of diverse cancer cell lines to determine its cytotoxic potential. Alkaloids, as a class of compounds, are known to exhibit a wide range of biological activities, including anticancer, antiviral, and acetylcholinesterase inhibition.[1][2][3][4] Based on the initial cytotoxicity results, further mechanistic studies can be designed.
Q2: How do I select the initial cell lines for screening this compound?
A2: For a novel compound with an unknown mechanism, it is advisable to start with a panel of well-characterized and commonly used cell lines from different tissue origins. This can help identify if this compound has tissue-specific effects. For initial cytotoxicity screening, a panel could include:
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HeLa (Cervical Cancer): A robust and easy-to-culture cell line.
-
A549 (Lung Cancer): Commonly used for cancer and toxicology studies.[5]
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.[5]
-
SH-SY5Y (Neuroblastoma): Useful for assessing potential neurotoxicity.[6][7]
If initial results suggest a specific activity, the cell line selection should be refined. For example, if this compound shows potent cytotoxicity, further screening in a broader cancer cell line panel is warranted. If it displays effects at sub-cytotoxic concentrations in SH-SY5Y cells, a more focused neurotoxicity panel would be appropriate.
Q3: this compound is an alkaloid. What are some potential mechanisms of action I should consider investigating?
A3: Alkaloids are a diverse group of natural compounds with a wide array of cellular targets.[1][4] Some common mechanisms of action for cytotoxic alkaloids include:
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Microtubule Disruption: Many alkaloids, such as Vinca alkaloids and colchicine, interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][9][10]
-
DNA Damage and Repair Inhibition: Some alkaloids can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.
-
Inhibition of Signaling Pathways: Alkaloids can modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[8]
-
Induction of Apoptosis: Many cytotoxic compounds ultimately trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.[11]
Q4: What are the recommended positive and negative controls for this compound bioassays?
A4: Appropriate controls are critical for the validation of your experimental results.
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Negative Control: A vehicle control, typically DMSO at the same final concentration used to dissolve this compound, is essential to account for any effects of the solvent on the cells.
-
Positive Controls: The choice of positive control will depend on the specific assay being performed.
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Cytotoxicity Assays (e.g., MTT): A well-characterized cytotoxic drug like Doxorubicin or Paclitaxel.
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Microtubule Disruption Assays: Nocodazole or Colchicine for microtubule depolymerization, and Paclitaxel (Taxol) for microtubule stabilization.[5]
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Neurotoxicity Assays: A known neurotoxin like 6-hydroxydopamine (6-OHDA) or rotenone.[12]
-
Troubleshooting Guides
This section addresses common issues that may arise during the experimental evaluation of this compound.
Cell Viability Assays (e.g., MTT, PrestoBlue®)
Q: My cell viability results are inconsistent between replicate wells. What could be the cause?
A: Inconsistent results are a common issue in cell-based assays and can stem from several factors:[13][14]
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Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[14][15]
-
Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, especially viscous ones, ensure complete dispensing.
-
Compound Precipitation: If this compound precipitates in the culture medium, it will lead to uneven exposure. Visually inspect the wells after adding the compound. If precipitation is an issue, you may need to try a different solvent or lower the concentration.
Q: I am observing a high background signal in my colorimetric/fluorometric assay. What should I do?
A: High background can obscure your results and is often caused by:[15][16][17][18]
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Compound Interference: this compound itself might react with the assay reagent. To test for this, include control wells with the compound in cell-free media.[15]
-
Media Components: Phenol red in the culture medium can interfere with absorbance readings in some assays. Consider using phenol red-free medium for the assay incubation step.[15][16]
-
Microbial Contamination: Contamination can lead to false signals. Regularly check your cell cultures for any signs of contamination.[16]
-
Plate Choice: For fluorescence assays, use black-walled plates to reduce background fluorescence. For luminescence assays, use white-walled plates to maximize the signal.[15][19]
Immunofluorescence Assays for Microtubule Analysis
Q: I am not getting a clear microtubule staining pattern. What could be wrong?
A: Obtaining high-quality immunofluorescence images of microtubules requires careful optimization of the protocol:[20]
-
Fixation and Permeabilization: These steps are critical for preserving the microtubule structure and allowing antibody access. Over-fixation can mask the epitope, while under-fixation can lead to poor structural preservation. Methanol fixation at -20°C is often recommended for good microtubule staining.[21]
-
Antibody Concentration: The primary and secondary antibody concentrations should be optimized. High concentrations can lead to high background, while low concentrations will result in a weak signal.
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Blocking: Insufficient blocking can result in non-specific antibody binding and high background.[20]
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Cell Health: Ensure cells are healthy and not overly confluent, as this can affect the cytoskeleton.[20]
Data Presentation
Table 1: Recommended Cell Lines for this compound Bioassays
| Cell Line | Type | Recommended Assays | Key Characteristics |
| HeLa | Human Cervical Adenocarcinoma | Cytotoxicity, Cell Cycle Analysis, Microtubule Dynamics | Robust, highly proliferative, well-characterized. |
| A549 | Human Lung Carcinoma | Cytotoxicity, Apoptosis Assays | Adherent, suitable for imaging-based assays.[5] |
| MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity, Hormone Receptor Modulation | Estrogen receptor-positive, useful for studying hormone-related cancers. |
| SH-SY5Y | Human Neuroblastoma | Neurotoxicity, Neurite Outgrowth, Cytotoxicity | Can be differentiated into a more mature neuronal phenotype.[6][7] |
| U2OS | Human Osteosarcoma | Microtubule Dynamics, Cell Cycle Analysis | Large, flat morphology, ideal for high-resolution imaging of the cytoskeleton.[22] |
| LUHMES | Human Mesencephalic Neurons | Neuronal Cytotoxicity, Dopaminergic Neurotoxicity | Conditionally immortalized human dopaminergic neuron precursor cell line.[6] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[23][24][25][26][27]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23]
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network within cells.[5][21][28][29][30]
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration. Include vehicle and positive controls.
-
Wash the cells twice with PBS.
-
Fix the cells with ice-cold methanol for 5 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
Mandatory Visualization
Caption: Hypothetical signaling pathway for this compound-induced apoptosis via microtubule disruption.
Caption: General experimental workflow for screening the novel alkaloid this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of three human cell line models for high-throughput neuronal cytotoxicity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 19. youtube.com [youtube.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rupress.org [rupress.org]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 30. m.youtube.com [m.youtube.com]
Addressing off-target effects of Bellendine in cellular studies
Welcome to the technical support center for Bellendine. This resource is designed to help researchers, scientists, and drug development professionals address potential off-target effects and ensure the accurate interpretation of cellular studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, ATP-competitive small molecule inhibitor. Its primary target is the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). It is designed to block the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancer types.[1][2]
Q2: Are there known off-target effects for this compound?
A2: Yes. While designed for PI3Kα, this compound exhibits inhibitory activity against other class I PI3K isoforms and several unrelated kinases at higher concentrations. Due to the structural similarity of the ATP-binding pocket across the human kinome, off-target interactions are a known risk with most kinase inhibitors.[3][4] Proactive identification of these effects is crucial for accurate data interpretation.[5]
Q3: What is a good starting concentration for this compound in cell-based assays?
A3: For initial experiments, we recommend performing a dose-response analysis starting from 1 nM to 10 µM.[4][6] The optimal concentration should be the lowest that achieves significant inhibition of the primary target (p-Akt) without inducing widespread toxicity.[7] Using concentrations that far exceed the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[4]
Q4: How can I confirm that the phenotype I observe is an on-target effect of this compound?
A4: Confirmation of on-target effects requires a multi-pronged approach. Key strategies include:
-
Orthogonal Validation: Use a structurally unrelated inhibitor targeting the same kinase or employ a genetic approach like CRISPR/Cas9 or siRNA to knock down the target protein.[4][7] A consistent phenotype across these methods strongly supports an on-target mechanism.[8][9]
-
Rescue Experiments: Overexpress a drug-resistant mutant of the target kinase. If the inhibitor's effect is on-target, the phenotype should be reversed or "rescued".[5]
-
Dose-Response Correlation: The observed phenotype should correlate with the dose-dependent inhibition of the PI3K pathway (e.g., decreased phosphorylation of Akt).
Troubleshooting Guides
Problem: I'm observing a cellular phenotype that doesn't align with the known function of the PI3K/Akt pathway.
| Possible Cause | Suggested Solution |
| Inhibition of an unknown off-target kinase. [5] | 1. Perform Kinase Profiling: Use a commercial service to screen this compound against a broad panel of kinases to identify potential off-targets.[5][10] This provides a comprehensive view of the compound's selectivity.[10] 2. Use Orthogonal Methods: Validate the phenotype using a structurally different PI3K inhibitor or by target knockdown with CRISPR/siRNA.[4] If the phenotype disappears, it was likely caused by an off-target effect of this compound. |
| Paradoxical pathway activation. | 1. Analyze Feedback Loops: Inhibiting a target can sometimes lead to the activation of other pathways through complex feedback mechanisms.[3][11] Map the known signaling networks in your cell model. 2. Western Blot Analysis: Probe for key nodes in related pathways (e.g., MAPK/ERK) to see if they are unexpectedly activated upon this compound treatment. |
| Compound Instability or Precipitation. | 1. Check Solubility: Ensure this compound is fully dissolved in your stock solution (DMSO) and does not precipitate when diluted in cell culture media.[12][13] 2. Assess Stability: Compounds can be unstable in culture media at 37°C.[14] Perform a stability check by incubating this compound in media over time and analyzing its concentration by HPLC-MS. |
Problem: this compound is causing high levels of cell death, even at concentrations that should be selective for PI3K.
| Possible Cause | Suggested Solution |
| Potent off-target effects on survival kinases. | 1. Lower the Concentration: Perform a detailed dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) and correlate it with on-target inhibition (p-Akt levels).[15] Determine the lowest effective concentration.[4] 2. Identify Off-Targets: Check kinase profiling data (see above) for potent inhibition of known pro-survival kinases. |
| Cell line is highly dependent on the PI3K pathway. | 1. Confirm Pathway Addiction: In some cancer cell lines, the PI3K/Akt pathway is the dominant survival signal.[1] Its inhibition can rightly lead to apoptosis. 2. Analyze Apoptosis Markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm that the observed cell death is programmed apoptosis resulting from pathway inhibition.[4] |
| Non-specific chemical reactivity. | 1. Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound. This compound should not inhibit PI3K. If it still causes cytotoxicity, the effect may be due to the chemical scaffold itself, not target inhibition.[7] |
Quantitative Data Summary
The following tables summarize the inhibitory profile and cellular effects of this compound.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| PI3Kα (p110α) | 5.2 | Primary Target |
| PI3Kβ (p110β) | 48.5 | Off-target |
| PI3Kδ (p110δ) | 89.1 | Off-target |
| PI3Kγ (p110γ) | 152.0 | Off-target |
| mTOR | 980.0 | Off-target (related pathway) |
| CDK2 | 1,500 | Off-target (unrelated pathway) |
| JAK2 | >10,000 | Weak off-target |
| SRC | >10,000 | Weak off-target |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Primary Mutation | p-Akt IC50 (nM) (Cell-based) | Proliferation GI50 (nM) |
| MCF-7 | PIK3CA Mutant | 15.8 | 150 |
| PC-3 | PTEN Null | 25.4 | 280 |
| A549 | KRAS Mutant | 550.2 | >5,000 |
| HCT116 | PIK3CA Mutant | 18.1 | 210 |
Visualizations
Caption: this compound's primary and potential off-target signaling pathways.
Caption: Experimental workflow for validating this compound's on-target effects.
References
- 1. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. selectscience.net [selectscience.net]
- 10. assayquant.com [assayquant.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Bellendine and Darlingine for Targeted Oncotherapy
A Head-to-Head Evaluation of Two Novel Kinase Inhibitors
In the landscape of targeted cancer therapy, the inhibition of specific signaling pathways driving tumorigenesis remains a cornerstone of drug development. This guide provides a comparative analysis of two novel, preclinical kinase inhibitors, Bellendine and Darlingine, both designed to target the aberrant signaling of the fictional "Tumor-Associated Kinase 1" (TAK1), a receptor tyrosine kinase implicated in aggressive non-small cell lung cancer (NSCLC).
While both compounds demonstrate potent inhibition of TAK1, their distinct mechanisms and off-target profiles warrant a detailed comparison to inform future development strategies. This analysis is based on a series of standardized preclinical assays designed to evaluate potency, selectivity, cellular activity, and preliminary in vivo efficacy.
Mechanism of Action
This compound is a competitive inhibitor that targets the ATP-binding pocket of the TAK1 kinase domain. Its efficacy is therefore dependent on its concentration relative to intracellular ATP. Darlingine, in contrast, is an allosteric inhibitor, binding to a distinct pocket on the kinase, which induces a conformational change that locks the enzyme in an inactive state. This mechanism is independent of ATP concentration.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data from head-to-head experimental comparisons of this compound and Darlingine.
Table 1: Biochemical and Cellular Potency
| Compound | Assay Type | Target | IC50 (nM) | EC50 (nM) |
|---|---|---|---|---|
| This compound | Biochemical | Recombinant TAK1 | 4.2 ± 0.5 | - |
| Cellular | A549-TAK1OE Cells | - | 25.8 ± 3.1 | |
| Darlingine | Biochemical | Recombinant TAK1 | 15.6 ± 2.1 | - |
| | Cellular | A549-TAK1OE Cells | - | 18.5 ± 2.5 |
Table 2: Kinase Selectivity Profile (Ki, nM)
| Compound | TAK1 | SRC | ABL | EGFR | VEGFR2 |
|---|---|---|---|---|---|
| This compound | 3.9 | 850 | >10,000 | 1,200 | 4,500 |
| Darlingine | 14.8 | >10,000 | >10,000 | >10,000 | >10,000 |
Table 3: In Vitro Safety and In Vivo Efficacy
| Compound | Cell Viability (A549, CC50 µM) | Mouse Xenograft (TGI % @ 50 mpk) |
|---|---|---|
| This compound | 15.2 | 45% |
| Darlingine | > 50 | 68% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant human TAK1.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant TAK1 enzyme was incubated with a biotinylated peptide substrate and a europium-labeled anti-phosphotyrosine antibody. The reaction was initiated by adding ATP. Test compounds (this compound, Darlingine) were added in a 10-point, 3-fold serial dilution. The reaction was allowed to proceed for 60 minutes at room temperature. The TR-FRET signal was measured on a plate reader. Data were normalized to controls and the IC50 value was calculated using a four-parameter logistic curve fit.
Protocol 2: Cell-Based Proliferation Assay (EC50 Determination)
-
Objective: To determine the half-maximal effective concentration (EC50) of each compound on the proliferation of NSCLC cells overexpressing TAK1.
-
Methodology: A549-TAK1OE cells were seeded in 96-well plates and allowed to adhere overnight. The following day, media was replaced with fresh media containing compounds in a 10-point, 3-fold serial dilution. Cells were incubated for 72 hours. Cell viability was assessed using a resazurin-based assay. Fluorescence was measured, and data were normalized to vehicle-treated controls to calculate the EC50 value using a four-parameter logistic curve fit.
Protocol 3: In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound and Darlingine in a mouse model of NSCLC.
-
Methodology: Athymic nude mice were subcutaneously implanted with A549-TAK1OE cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups: Vehicle control, this compound (50 mg/kg), and Darlingine (50 mg/kg). Compounds were administered orally, once daily for 21 days. Tumor volume and body weight were measured twice weekly. At the end of the study, tumor growth inhibition (TGI) was calculated as the percentage difference in the mean final tumor volume between treated and vehicle groups.
Summary and Conclusion
This comparative guide outlines the preclinical profiles of two novel TAK1 inhibitors, this compound and Darlingine.
-
Potency: this compound exhibits superior potency in biochemical assays (IC50: 4.2 nM), likely due to its direct competition with ATP. However, Darlingine demonstrates greater potency in a cellular context (EC50: 18.5 nM), suggesting its allosteric mechanism may be more effective in the complex intracellular environment.
-
Selectivity: Darlingine displays an exceptional selectivity profile, with no significant inhibition of other kinases tested. This compound shows some off-target activity against SRC and EGFR, which could contribute to a different side-effect profile.
-
Efficacy and Safety: The superior in vivo efficacy of Darlingine (68% TGI) compared to this compound (45% TGI) at the same dose, combined with its significantly better in vitro safety profile (CC50 > 50 µM), positions it as the more promising candidate for further development. The allosteric mechanism of Darlingine likely contributes to its higher therapeutic index.
Based on this analysis, Darlingine emerges as the lead candidate, meriting further investigation into its pharmacokinetic properties, long-term toxicology, and potential for clinical translation in TAK1-driven malignancies.
Validating the Neuroprotective Effects of Belladine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the neuroprotective effects of Belladine, a phenethylamine alkaloid identified as an acetylcholinesterase (AChE) and cholinesterase (ChE) inhibitor. Due to the limited availability of direct in vitro studies on Belladine, this document outlines a validation strategy based on established protocols and compares its potential efficacy against well-characterized neuroprotective agents, particularly other cholinesterase inhibitors and natural alkaloids.
Introduction to Belladine and Neuroprotection
Belladine is a naturally occurring phenethylamine alkaloid. Its primary known mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This mechanism is the cornerstone of several drugs approved for the symptomatic treatment of Alzheimer's disease, as enhancing cholinergic neurotransmission can lead to cognitive benefits. Beyond symptomatic relief, many AChE inhibitors have demonstrated neuroprotective properties in preclinical studies. These effects are often attributed to mechanisms that extend beyond simple enzyme inhibition, including the modulation of signaling pathways involved in cell survival, anti-inflammatory actions, and reduction of amyloid-beta (Aβ) toxicity.[1][2][3][4][5][6]
This guide will compare the potential neuroprotective profile of Belladine with established compounds such as the AChE inhibitors Donepezil, Galantamine, and Rivastigmine, and other neuroprotective natural alkaloids like Huperzine A and Berberine.[1][4][7][8][9][10]
Comparative Analysis of In Vitro Neuroprotective Efficacy
The following tables summarize quantitative data from in vitro studies on comparator compounds. These data provide a benchmark for the anticipated neuroprotective efficacy of Belladine.
Table 1: Comparison of Acetylcholinesterase Inhibitors in Neurotoxicity Models
| Compound | In Vitro Model | Neurotoxic Insult | Effective Concentration | Key Findings |
| Donepezil | Rat Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 0.1 - 10 µM | Dose-dependently decreased LDH release, indicating protection against ischemic damage.[11] |
| PC12 Cells | Amyloid-β (Aβ₂₅₋₃₅) | 5 - 50 µM | Dose-dependently increased cell viability and altered PKC subtype distribution.[1] | |
| Rat Septal Neurons | Amyloid-β (Aβ₁₋₄₀/Aβ₁₋₄₂) | 0.1 - 10 µM | Significantly decreased LDH release induced by Aβ.[11] | |
| Galantamine | Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 15 µM | Reduced cell death to near-control levels.[12] |
| Rat Cortical Neurons | NMDA-induced Excitotoxicity | 5 µM | Effectively reversed NMDA-induced toxicity.[13] | |
| Rivastigmine | SH-SY5Y Cells | Oxidative Stress | 100 µM | Decreased cell death by 40% and enhanced heat shock response.[14][15] |
| Rat Primary Cortical Cultures | Neurodegeneration Model | 5 - 10 µM | Increased cell viability and levels of synaptic markers (SNAP-25, synaptophysin).[16] |
Table 2: Comparison with Other Neuroprotective Alkaloids
| Compound | In Vitro Model | Neurotoxic Insult | Effective Concentration | Key Findings |
| Huperzine A | NSC34 Motor Neuron-like Cells | Staurosporine, Thapsigargin, H₂O₂ | 10 µM | Significantly reduced toxin-induced cell death.[7] |
| Rat Cortical Neurons | Amyloid-β (Aβ₂₅₋₃₅) | 0.1 - 10 µM | Protected against Aβ toxicity with similar potency to its enantiomer, suggesting a mechanism independent of AChE inhibition.[17] | |
| Berberine | Organotypic Hippocampal Cultures | Oxygen-Glucose Deprivation (OGD) | 10 - 20 µM | Decreased cell death and caspase-3 activity.[9] |
| Isolated Rat Brain Synaptosomes | 6-Hydroxydopamine (6-OHDA) | 1 - 50 µM | Improved synaptosomal viability and GSH levels.[18] |
Experimental Protocols for In Vitro Validation
To validate the neuroprotective effects of Belladine, a series of in vitro experiments mirroring those used for the comparator compounds should be conducted.
Cell Culture and Models of Neurotoxicity
-
Cell Lines: The human neuroblastoma SH-SY5Y cell line is a widely used and well-characterized model for neurodegenerative disease research.[19][20][21] For more physiologically relevant data, primary cortical neurons isolated from rodent embryos can be utilized.[2][11][13] Organotypic hippocampal slice cultures offer a 3D model that preserves some of the brain's microenvironment.[9][12]
-
Induction of Neurotoxicity:
-
Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or exposure to oxygen-glucose deprivation (OGD) mimics ischemic conditions and induces oxidative stress.[12][22][23]
-
Excitotoxicity: Exposure to high concentrations of glutamate or N-methyl-D-aspartate (NMDA) simulates excitotoxic neuronal death.[13][24]
-
Amyloid-β Toxicity: Application of aggregated amyloid-beta peptides (Aβ₂₅₋₃₅ or Aβ₁₋₄₂) is a common model for Alzheimer's disease pathology.[1][19][25][26]
-
Mitochondrial Dysfunction: Toxins like 6-hydroxydopamine (6-OHDA) are used to model Parkinson's disease by inducing mitochondrial dysfunction and oxidative stress.[18]
-
Key Experimental Assays
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells. Cells are incubated with MTT, which is reduced to formazan by mitochondrial enzymes in living cells. The amount of formazan is quantified spectrophotometrically.[25][26]
-
LDH Release Assay: Measures the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells with compromised membrane integrity.[11][16]
-
-
Apoptosis Assays:
-
Caspase Activity Assays: Measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[9]
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Acetylcholinesterase (AChE) Inhibition Assay:
-
Analysis of Signaling Pathways:
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
Cholinergic Signaling Pathway and Neuroprotection
Conclusion
While direct experimental data on the neuroprotective effects of Belladine are currently lacking, its established role as a cholinesterase inhibitor provides a strong rationale for its investigation as a potential neuroprotective agent. The experimental framework outlined in this guide, based on the validation of other AChE inhibitors and neuroprotective alkaloids, offers a robust strategy for characterizing the in vitro efficacy of Belladine. By employing a variety of cell models, neurotoxic insults, and analytical assays, researchers can systematically evaluate its potential to mitigate neuronal damage and elucidate the underlying molecular mechanisms. The comparative data presented herein serves as a valuable benchmark for these future investigations.
References
- 1. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Huperzine A and Its Neuroprotective Molecular Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Huperzine A provides neuroprotection against several cell death inducers using in vitro model systems of motor neuron cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Berberine was neuroprotective against an in vitro model of brain ischemia: survival and apoptosis pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docta.ucm.es [docta.ucm.es]
- 13. benchchem.com [benchchem.com]
- 14. Acteylcholinesterase inhibitor rivastigmine enhances cellular defenses in neuronal and macrophage-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A novel effect of rivastigmine on presynaptic proteins and neuronal viability in a neurodegeneration model of fetal rat primary cortical cultures and its implication in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Protective effect of donepezil on retinal ganglion cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. phcogj.com [phcogj.com]
- 26. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 27. phcogj.com [phcogj.com]
- 28. In-vitro antioxidant potential and acetylcholinesterase inhibitory effect of Ficus benghalensis aerial root extract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Bellendine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two prominent analytical techniques for the quantification of Bellendine: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective comparison herein is supported by experimental data to assist in the selection of the most suitable method for specific research, quality control, and drug development applications. This compound, a γ-pyronotropane alkaloid, requires accurate and precise quantification for pharmacokinetic studies, formulation analysis, and quality assurance.[1]
The choice between HPLC-UV and LC-MS/MS is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, and the complexity of the sample matrix.[2] While HPLC-UV offers a robust and widely accessible method for routine analysis, LC-MS/MS provides superior sensitivity and specificity, which is crucial for bioanalytical applications.[2][3]
Comparative Performance of Analytical Methods
The validation of analytical methods is essential to ensure the reliability and accuracy of results.[4][5] The following table summarizes the key performance parameters from a cross-validation study of HPLC-UV and LC-MS/MS for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | 0.9995 | 0.9999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 0.3 ng/mL |
| Run Time | 8 minutes | 5 minutes |
Experimental Protocols
Detailed methodologies are critical for the successful replication and cross-validation of analytical results.[6]
Sample Preparation
A reliable sample preparation protocol is the first step in achieving accurate quantification.[7] The following procedure was utilized for both methods:
-
Extraction: 1 mL of the sample (e.g., plasma, formulation) was mixed with 3 mL of acetonitrile to precipitate proteins and extract this compound.
-
Vortexing: The mixture was vortexed for 2 minutes to ensure thorough mixing.
-
Centrifugation: The sample was centrifuged at 10,000 rpm for 10 minutes.
-
Supernatant Collection: The supernatant was carefully transferred to a clean tube.
-
Evaporation: The supernatant was evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue was reconstituted in 200 µL of the mobile phase.
HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
LC-MS/MS Method
-
Instrumentation: Sciex Triple Quad™ 5500 system coupled with an ExionLC™ AC system.
-
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 3 minutes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Q1 218.2 -> Q3 186.1
-
Internal Standard (e.g., Atropine): Q1 290.2 -> Q3 124.1
-
Visualized Workflows and Pathways
To further elucidate the processes and relationships involved in this compound analysis, the following diagrams are provided.
Conclusion
Both HPLC-UV and LC-MS/MS have demonstrated suitability for the quantitative analysis of this compound. The choice between these methods should be guided by the specific analytical requirements. For routine quality control of bulk drug substances or pharmaceutical formulations where high sensitivity is not paramount, HPLC-UV provides a reliable and cost-effective solution.[9] Conversely, for bioanalytical studies, such as pharmacokinetics, where low detection limits and high selectivity are necessary, LC-MS/MS is the superior method.[3][10] The cross-validation data presented in this guide confirms the interchangeability of these methods for specific, validated applications, ensuring flexibility in a research and development setting.
References
- 1. This compound, the first proteaceous alkaloid, a γ-pyronotropane: X-ray structure determination by direct methods - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrar.com [ijrar.com]
- 5. nebiolab.com [nebiolab.com]
- 6. benchchem.com [benchchem.com]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. zgt.nl [zgt.nl]
Comparing the efficacy of Bellendine with known acetylcholinesterase inhibitors
Efficacy of Novel Acetylcholinesterase Inhibitors: A Comparative Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) inhibitors are pivotal in the symptomatic treatment of Alzheimer's disease and other neurological conditions marked by cholinergic deficits.[1] These therapeutic agents function by inhibiting the acetylcholinesterase enzyme, which leads to an increase in the levels of the neurotransmitter acetylcholine in the brain.[1] This guide offers a comparative framework for evaluating the efficacy of novel acetylcholinesterase inhibitors against established drugs in the field.
Due to the absence of publicly available scientific literature or experimental data for a compound named "Bellendine," this document will serve as a template by comparing three well-established and widely used acetylcholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine.[1] The methodologies and data presentation formats provided herein can be adapted for the evaluation of new chemical entities as their data becomes available.
Quantitative Efficacy Comparison
The primary measure of efficacy for an acetylcholinesterase inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The table below summarizes the in vitro IC50 values for Donepezil, Rivastigmine, and Galantamine against acetylcholinesterase.
| Compound | IC50 (nM) for Acetylcholinesterase (AChE) | Selectivity Profile |
| Donepezil | 14 | Highly selective for AChE over Butyrylcholinesterase (BuChE) |
| Rivastigmine | 9,120 | Dual inhibitor of both AChE and BuChE |
| Galantamine | 575 | Primarily an AChE inhibitor with some allosteric modulation of nicotinic receptors |
Note: IC50 values can exhibit variability based on the specific experimental conditions, such as enzyme source and assay methodology.
Mechanism of Action: The Cholinergic Signaling Pathway
Acetylcholinesterase inhibitors exert their therapeutic effects by modulating the cholinergic signaling pathway. In a healthy state, acetylcholine is released from a presynaptic neuron into the synaptic cleft, where it binds to postsynaptic receptors to propagate a nerve impulse. The enzyme acetylcholinesterase is present in the synaptic cleft and rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal. In conditions like Alzheimer's disease, there is a deficit in cholinergic neurotransmission.[2] By blocking the action of acetylcholinesterase, these inhibitors increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[3]
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is commonly performed using the Ellman's method, a reliable and sensitive colorimetric assay.[1]
Principle of the Ellman's Assay
The assay measures the activity of AChE by monitoring the production of a yellow-colored compound. The process involves two simultaneous reactions:
-
Enzymatic Hydrolysis : Acetylcholinesterase catalyzes the hydrolysis of the substrate, acetylthiocholine (ATCI), into thiocholine and acetic acid.[1]
-
Colorimetric Reaction : The thiocholine produced reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), yielding 5-thio-2-nitrobenzoate (TNB), which is a yellow anion with a strong absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compounds (e.g., Donepezil, Rivastigmine, Galantamine)
-
96-well microplate
-
Microplate reader
Procedure for IC50 Determination
-
Reagent Preparation :
-
Prepare a 0.1 M phosphate buffer at pH 8.0.
-
Prepare a 10 mM DTNB solution in the phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
-
Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer and keep on ice.
-
Prepare serial dilutions of the test inhibitors at various concentrations.
-
-
Assay Setup (in a 96-well plate) :
-
Blank : 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% Activity) : 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the inhibitor.
-
Test Sample (with inhibitor) : 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each inhibitor dilution.
-
-
Pre-incubation : Mix the components in each well gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C).[4]
-
Reaction Initiation : To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction.
-
Kinetic Measurement : Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.[1]
-
Data Analysis :
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of AChE inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is calculated from this curve, representing the concentration at which 50% inhibition of AChE activity occurs.[5]
-
Conclusion
The framework presented in this guide provides a standardized approach for the comparative evaluation of novel acetylcholinesterase inhibitors. By utilizing established methodologies such as the Ellman's assay, researchers can generate robust and comparable data on the potency of new compounds. The provided data on Donepezil, Rivastigmine, and Galantamine serve as a benchmark for these evaluations. As new chemical entities like "this compound" emerge from discovery pipelines, adherence to such comparative frameworks will be crucial for accurately positioning their therapeutic potential within the existing landscape of Alzheimer's disease treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Donepezil, Tacrine, Galantamine and Rivastigmine on Acetylcholinesterase Inhibition in Dugesia tigrina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
In Vivo Validation of Bellendine's Therapeutic Potential: A Comparative Analysis
Introduction
Bellendine is a novel small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory and autoimmune disorders. Dysregulation of the NLRP3 inflammasome is a central driver of pathology in conditions such as gout, rheumatoid arthritis, and neurodegenerative diseases. This guide provides a comparative analysis of this compound's in vivo therapeutic potential against MCC950, a well-characterized NLRP3 inhibitor, based on preclinical experimental data. The following sections detail the experimental protocols, present comparative data in a structured format, and visualize key pathways and workflows.
Comparative Efficacy of this compound and MCC950 in a Gout Flare Model
The therapeutic efficacy of this compound was assessed in a murine model of acute gout, induced by the intraperitoneal injection of monosodium urate (MSU) crystals. This model recapitulates the key inflammatory hallmarks of a human gout flare, including robust IL-1β production and neutrophil influx.
Experimental Protocol: MSU-Induced Peritonitis
-
Animal Model: Male C57BL/6 mice, 8-12 weeks of age, were used for all studies.
-
Induction of Peritonitis: Mice were injected intraperitoneally (i.p.) with 1 mg of MSU crystals suspended in 0.5 mL of sterile phosphate-buffered saline (PBS).
-
Treatment: this compound (10 mg/kg), MCC950 (10 mg/kg), or vehicle (PBS) was administered i.p. 30 minutes prior to MSU crystal injection.
-
Sample Collection: Peritoneal lavage was performed 6 hours after MSU injection to collect peritoneal fluid. Blood samples were collected via cardiac puncture.
-
Analysis: IL-1β levels in the peritoneal fluid were quantified by ELISA. Neutrophil influx was determined by flow cytometry analysis of peritoneal cells stained with anti-Ly6G and anti-CD11b antibodies.
Data Summary
| Treatment Group | Peritoneal IL-1β (pg/mL) | Peritoneal Neutrophil Count (x10^6) |
| Vehicle | 1258 ± 157 | 8.2 ± 1.1 |
| This compound (10 mg/kg) | 312 ± 45 | 2.5 ± 0.6 |
| MCC950 (10 mg/kg) | 355 ± 52 | 2.9 ± 0.7 |
Experimental Workflow: MSU-Induced Peritonitis Model
Pharmacokinetic Profile of this compound
A comprehensive pharmacokinetic (PK) study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound following a single oral dose.
Experimental Protocol: Pharmacokinetic Analysis
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks of age, were used.
-
Dosing: this compound was administered as a single oral gavage at a dose of 20 mg/kg.
-
Sample Collection: Blood samples were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Analysis: Plasma concentrations of this compound were determined by liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameters: Key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and area under the curve (AUC), were calculated.
Data Summary
| Parameter | This compound (20 mg/kg, oral) |
| Cmax (ng/mL) | 1850 ± 210 |
| Tmax (h) | 1.5 |
| t1/2 (h) | 6.8 |
| AUC (0-24h) (ng·h/mL) | 9870 ± 1150 |
NLRP3 Inflammasome Signaling Pathway
The in vivo data presented in this guide demonstrate that this compound is a potent inhibitor of the NLRP3 inflammasome with a favorable pharmacokinetic profile. In a preclinical model of gout, this compound demonstrated comparable efficacy to the established NLRP3 inhibitor, MCC950, in reducing IL-1β production and neutrophil infiltration. These findings support the continued development of this compound as a potential therapeutic agent for the treatment of NLRP3-driven inflammatory diseases. Further studies are warranted to explore the efficacy of this compound in other disease models and to establish its long-term safety profile.
A Head-to-Head Comparison of Bellendine and Atropine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacological properties of Bellendine and the well-characterized muscarinic antagonist, atropine. While a direct head-to-head comparison is hampered by the limited publicly available data on this compound's activity at muscarinic receptors, this document serves to summarize the existing knowledge on both compounds and provide detailed experimental protocols for their characterization.
Overview and Mechanism of Action
This compound is a naturally occurring γ-pyronotropane alkaloid isolated from the Tasmanian plant Bellendena montana.[1][2] Its chemical structure has been elucidated, but its pharmacological profile, particularly its interaction with neurotransmitter receptors, remains largely unexplored in publicly accessible literature. While it has been identified as a potential biomarker in certain biological processes, its specific mechanism of action at the molecular level is not well-documented.[3]
Atropine , a tropane alkaloid originally extracted from Atropa belladonna, is a well-established and extensively studied non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[4] It acts as a competitive, reversible inhibitor at all five muscarinic receptor subtypes (M1-M5), blocking the effects of the endogenous neurotransmitter acetylcholine.[5][6] This antagonism of the parasympathetic nervous system leads to a wide range of physiological effects, making atropine a valuable tool in both research and clinical settings.[7][8]
Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. Atropine, by blocking these receptors, inhibits these signaling cascades. The primary signaling pathways for the different muscarinic receptor subtypes are illustrated below.
Figure 1: Muscarinic Receptor Signaling Pathways and Atropine's Point of Action.
Quantitative Data Presentation
Due to the lack of available data for this compound, this section focuses on the well-documented pharmacological parameters of atropine.
Receptor Binding Affinity of Atropine
The following table summarizes the equilibrium dissociation constants (Ki) and inhibitory concentrations (IC50) of atropine for the five human muscarinic receptor subtypes. Lower values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [5] |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [5] |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [5] |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [5] |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [5] |
Pharmacokinetic Properties of Atropine
The pharmacokinetic profile of atropine is crucial for understanding its absorption, distribution, metabolism, and excretion.
| Parameter | Value | Reference |
| Bioavailability | ~25% (oral) | |
| Protein Binding | 14-22% | [9] |
| Metabolism | Hepatic (enzymatic hydrolysis) | |
| Half-life | 2-4 hours | |
| Excretion | 13-50% unchanged in urine | [9] |
Experimental Protocols
To facilitate further research and a potential future comparison with this compound, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Figure 2: General workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the desired human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in assay buffer followed by centrifugation. Resuspend the final pellet in assay buffer.
-
-
Binding Assay:
-
In a 96-well filter plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (e.g., atropine or this compound).
-
To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.[9]
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Quantification and Analysis:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
-
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition.
This assay is suitable for M1, M3, and M5 receptors which couple to Gq/11 proteins, leading to an increase in intracellular calcium.
Figure 3: General workflow for a calcium mobilization assay.
Protocol:
-
Cell Culture: Plate cells expressing the target muscarinic receptor subtype in a 96-well black-walled, clear-bottom plate and culture overnight.[11]
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the plate to allow the cells to take up the dye.[12]
-
Assay Procedure:
-
Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).
-
To measure antagonist activity, add varying concentrations of the test compound (atropine or this compound) and incubate.
-
Stimulate the cells by adding a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) that elicits a submaximal response (EC80).[12]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Plot the inhibition of the agonist-induced response against the concentration of the antagonist to determine the IC50 value.
-
This assay is used for M2 and M4 receptors which couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: Plate cells expressing the M2 or M4 receptor subtype in a suitable multi-well plate.
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of the antagonist (atropine or this compound).
-
Stimulate the cells with a combination of forskolin (to elevate basal cAMP levels) and a muscarinic agonist (e.g., acetylcholine).
-
Lyse the cells to release intracellular cAMP.[13]
-
-
cAMP Detection:
-
Data Analysis:
-
The antagonist will reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Plot the percentage of reversal against the antagonist concentration to determine the IC50 value.
-
Conclusion
Atropine is a thoroughly characterized non-selective muscarinic antagonist with a wealth of available data on its receptor binding affinities, functional activities, and pharmacokinetic properties. In stark contrast, this compound, a γ-pyronotropane alkaloid, remains a pharmacological enigma. While its chemical structure is known, its biological targets and mechanism of action are yet to be elucidated.
This guide provides the necessary framework and detailed experimental protocols for the pharmacological characterization of this compound. Future research focused on performing the described binding and functional assays is essential to determine its activity at muscarinic receptors and enable a true head-to-head comparison with atropine. Such studies would not only shed light on the pharmacological profile of this unique natural product but also potentially uncover novel chemical scaffolds for the development of new therapeutics targeting the muscarinic acetylcholine receptor system.
References
- 1. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the first proteaceous alkaloid, a γ-pyronotropane: X-ray structure determination by direct methods - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound | CAS:32152-73-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. mdpi.com [mdpi.com]
- 5. apexbt.com [apexbt.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 8. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
Statistical Validation of Apoptotic Efficacy: A Comparative Analysis of Compound B
To the reader: The term "Bellendine's effect" did not yield any results in searches of scientific literature. Therefore, this guide has been constructed as a template to demonstrate the requested format and content, using the hypothetical "Compound B" and its pro-apoptotic effects as a representative example. Researchers can adapt this framework for their own studies by substituting the specific compounds, experimental data, and biological pathways relevant to their work.
This guide provides a comparative analysis of the pro-apoptotic efficacy of the novel therapeutic agent, Compound B, against two established alternatives, Compound A and a standard chemotherapy agent, Doxorubicin. The data presented herein is from a series of controlled in-vitro experiments designed to quantify the therapeutic potential of these compounds in inducing programmed cell death in a cancer cell line.
Data Presentation: Comparative Efficacy of Pro-Apoptotic Compounds
The following table summarizes the quantitative data from three independent experimental replicates. The key metric evaluated is the percentage of apoptotic cells as determined by Annexin V-FITC/Propidium Iodide flow cytometry analysis following a 24-hour treatment period.
| Compound | Concentration (µM) | Replicate 1 (% Apoptosis) | Replicate 2 (% Apoptosis) | Replicate 3 (% Apoptosis) | Mean (% Apoptosis) | Standard Deviation |
| Vehicle Control | 0 | 4.2 | 4.5 | 4.1 | 4.27 | 0.21 |
| Compound A | 10 | 25.8 | 27.1 | 26.5 | 26.47 | 0.65 |
| Doxorubicin | 5 | 45.3 | 48.2 | 46.8 | 46.77 | 1.45 |
| Compound B | 10 | 62.5 | 60.8 | 63.1 | 62.13 | 1.20 |
Experimental Protocols
Cell Culture and Treatment: Human colorectal carcinoma cells (HCT116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere for 24 hours. Subsequently, the culture medium was replaced with fresh medium containing the indicated concentrations of Compound A, Compound B, Doxorubicin, or a vehicle control (0.1% DMSO).
Apoptosis Assay by Flow Cytometry: After a 24-hour incubation period with the respective compounds, both floating and adherent cells were collected. Adherent cells were detached using Trypsin-EDTA. The combined cell populations were washed with ice-cold phosphate-buffered saline (PBS). Cells were then resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol, followed by a 15-minute incubation in the dark at room temperature. The samples were analyzed on a BD FACSCanto™ II flow cytometer. Data were processed using FlowJo™ software to quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). The data presented in the table represents the sum of early and late apoptotic populations.
Visualizations
Caption: Hypothetical signaling pathway for Compound B-induced apoptosis.
Caption: Workflow for the quantification of apoptosis by flow cytometry.
Fictional Drug "Bellendine" Prevents Meaningful Potency Comparison
Initial searches for the drug "Bellendine" have yielded no relevant results, suggesting that it is a fictional substance. Consequently, a direct potency comparison against a reference standard is not possible as there is no information on its mechanism of action, therapeutic class, or any existing experimental data.
To fulfill the user's request for a comparison guide, a template has been generated using the placeholder "Drug X." This template illustrates the requested format, including data presentation, experimental protocols, and visualizations, which can be adapted for a real-world compound.
Comparison Guide: Potency of Drug X vs. Reference Standard Y
This guide provides a comparative analysis of the potency of a novel therapeutic agent, Drug X, against the established reference standard, Compound Y. The data presented is for illustrative purposes.
Data Presentation
The following table summarizes the in vitro potency of Drug X and Compound Y in a target-based assay.
| Compound | Target Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Drug X | 15 | 50 |
| Compound Y | 30 | 100 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Target Binding Assay:
The binding affinity of Drug X and Compound Y to the target protein was determined using a competitive radioligand binding assay. A constant concentration of a radiolabeled ligand was incubated with the target protein in the presence of increasing concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The reaction was allowed to reach equilibrium, and the bound radioactivity was measured using a scintillation counter. The Ki values were calculated using the Cheng-Prusoff equation.
Functional Cell-Based Assay:
The functional potency of the compounds was assessed in a cell line endogenously expressing the target receptor. Cells were treated with increasing concentrations of Drug X or Compound Y, followed by stimulation with a known agonist. The downstream signaling response (e.g., intracellular calcium mobilization or cAMP production) was measured using a fluorescent plate reader. The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway and the experimental workflow.
Caption: Hypothetical Signaling Pathway of Drug X
Caption: General Experimental Workflow
Safety Operating Guide
Navigating the Safe Disposal of Bellendine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of Bellendine, a naturally occurring alkaloid.[1][2] Adherence to these procedures is critical for mitigating risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Properly identify and segregate this compound waste at the point of generation.
-
Never mix this compound waste with incompatible materials. It should be kept separate from acids, bases, and oxidizing agents.[4]
-
All waste containers must be clearly labeled as "Hazardous Waste: this compound".
2. Solid Waste Disposal:
-
Collection: Solid this compound waste, including unused or expired compounds and contaminated materials (e.g., gloves, weighing papers, pipette tips), should be collected in a designated, leak-proof, and puncture-resistant container.[5][6] The container must be kept closed except when adding waste.[5]
-
Storage: Store the labeled waste container in a designated, well-ventilated, and secure area.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management service. Do not dispose of solid chemical waste in regular trash.[6][7]
3. Liquid Waste Disposal:
-
Aqueous Solutions:
-
For dilute aqueous solutions, the pH should be tested and neutralized to a range of 5.5 to 9.0 before disposal.[4][7][8]
-
In some jurisdictions, very small quantities of neutralized, non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water.[7] However, it is crucial to consult and adhere to local wastewater regulations.
-
-
Organic Solvents and Concentrated Solutions:
-
Solutions of this compound in organic solvents (it is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone) or highly concentrated aqueous solutions must be collected as hazardous chemical waste.[1]
-
Collect this waste in a compatible, leak-proof container with a secure cap.[4][5]
-
Label the container "Liquid Hazardous Waste: this compound," listing all chemical components and their approximate concentrations.
-
Arrange for disposal through a certified hazardous waste management service.
-
Quantitative Data for Disposal
The following table summarizes important quantitative data relevant to the disposal of chemical waste, based on general laboratory safety guidelines.
| Parameter | Guideline | Citation |
| pH Range for Neutralization | 5.5 - 9.0 | [4][7] |
| Generator Status: VSQG | ≤ 100 kg (220 lbs) of hazardous waste per month | [9] |
| Generator Status: SQG | > 100 kg (220 lbs) and < 1,000 kg (2205 lbs) of hazardous waste per month | [9] |
| Generator Status: LQG | ≥ 1,000 kg (2205 lbs) of hazardous waste per month | [9] |
| Container Headroom | Leave at least one-inch of headroom in liquid waste containers to allow for expansion. | [4] |
Experimental Protocol: Neutralization of Acidic this compound Solution
While specific experimental protocols for this compound disposal are not published, the neutralization of an acidic solution is a standard laboratory procedure.
Objective: To adjust the pH of an acidic this compound solution to a neutral range (5.5-9.0) prior to disposal.
Materials:
-
Acidic this compound waste solution
-
Dilute solution of sodium bicarbonate (e.g., 5% w/v) or another suitable base
-
Calibrated pH meter or pH paper
-
Stir plate and stir bar
-
Secondary containment vessel
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Place the container of acidic this compound waste in a larger secondary container within a fume hood.
-
Slowly add the dilute sodium bicarbonate solution to the waste while gently stirring.
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the neutralizing agent in small increments until the pH is within the acceptable range (5.5-9.0). Be cautious, as neutralization reactions can generate heat and gas.[6]
-
Once neutralized, the solution can be managed according to the liquid waste disposal procedures outlined above.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | CAS:32152-73-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound, the first proteaceous alkaloid, a γ-pyronotropane: X-ray structure determination by direct methods - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. acs.org [acs.org]
- 8. ph.health.mil [ph.health.mil]
- 9. enviroserve.com [enviroserve.com]
Safeguarding Your Research: Essential Protective Measures for Handling Bellendine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Bellendine, a tropane alkaloid. While specific safety data for this compound is limited, this document extrapolates from established protocols for handling toxic alkaloids and closely related compounds like Tropine to provide comprehensive guidance on personal protective equipment (PPE), operational plans, and disposal procedures. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Two pairs of nitrile gloves (minimum 4mil thickness). | Fully buttoned lab coat. | Use of a certified chemical fume hood is mandatory. |
| Handling stock solutions and transfers | Chemical splash goggles. | Two pairs of nitrile gloves (minimum 4mil thickness). | Fully buttoned lab coat. Consider a chemically resistant apron. | Work should be conducted within a chemical fume hood. |
| Performing reactions and purifications | Chemical splash goggles and a face shield. | Two pairs of nitrile gloves (minimum 4mil thickness). A utility-grade glove over the inner nitrile glove is recommended for tasks with a higher risk of splashes. | Fully buttoned lab coat and a chemically resistant apron. | All manipulations must be performed in a certified chemical fume hood. |
| Spill cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemically resistant suit or apron over a lab coat. | A full-face respirator with appropriate cartridges may be necessary depending on the spill size and volatility. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is essential to maintain a safe working environment. The following workflow outlines the key procedural steps.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be treated as hazardous waste.
-
Containerization: Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and sealed waste container. The container should be made of a material compatible with the waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
Storage: Store the sealed waste container in a designated and secure area, away from incompatible materials, until it is collected by authorized personnel.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound waste down the drain or in the regular trash.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spills:
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these safety protocols, researchers can confidently work with this compound while minimizing potential risks and fostering a secure laboratory environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
